molecular formula C9H10FN B1432616 2-Cyclopropyl-5-fluoroaniline CAS No. 1538364-89-4

2-Cyclopropyl-5-fluoroaniline

Cat. No.: B1432616
CAS No.: 1538364-89-4
M. Wt: 151.18 g/mol
InChI Key: KXJWWNLGOYGWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-fluoroaniline (CAS 1538364-89-4) is an aromatic amine with the molecular formula C9H10FN and a molecular weight of 151.18 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry research, particularly in the construction of more complex heterocyclic systems . The structure, featuring both an aniline and a cyclopropane ring, allows it to act as a key precursor in the "one-pot" synthesis of [2-(3-R-1H-[1,2,4]triazol-5-yl)phenyl]amines, which have been investigated for their significant antistaphylococcal activity . Such research highlights the utility of this compound in the development of new antibacterial agents, where it can be used to introduce specific structural motifs that enhance biological activity . The cyclopropyl group is a common motif in drug discovery due to its ability to influence the metabolic stability and conformational properties of lead compounds . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-cyclopropyl-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJWWNLGOYGWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Cyclopropyl-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-Cyclopropyl-5-fluoroaniline , a specialized intermediate used in the development of kinase inhibitors and metabolically stable pharmaceutical agents.

CAS Registry Number: 1538364-89-4 Document Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

This compound (2-CFA) represents a "privileged scaffold" in modern drug discovery. It combines the steric and lipophilic benefits of the cyclopropyl group with the bioisosteric utility of fluorine. This distinct substitution pattern—where the fluorine atom is positioned para to the cyclopropyl moiety—serves a dual purpose: it blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation) while modulating the electron density of the aniline nitrogen, thereby tuning the pKa for optimized binding interactions.

This guide provides a comprehensive analysis of 2-CFA, establishing a validated synthetic route via Suzuki-Miyaura cross-coupling and detailing its structural activity relationships (SAR).

Physicochemical Profile

The following data characterizes the core properties of 2-CFA. Note that while specific experimental melting points for this CAS are proprietary to specific batches, predicted values based on structural analogues (e.g., 2-fluoro-5-methylaniline) are provided for process estimation.

PropertyValue / Description
IUPAC Name 2-Cyclopropyl-5-fluorobenzenamine
Molecular Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol
Exact Mass 151.0797
Physical State Viscous oil or low-melting solid (approx. 20–30 °C)
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~3.5–4.0 (Electron-withdrawing F reduces basicity vs. aniline)
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 1 (Fluorine)

Structural Biology & SAR Logic

The utility of 2-CFA lies in its specific substitution geometry. The diagram below illustrates the Structure-Activity Relationship (SAR) logic driving its use in lead optimization.

SAR_Logic Core This compound Cyclopropyl 2-Cyclopropyl Group (Ortho Effect) Core->Cyclopropyl Fluorine 5-Fluoro Substituent (Para to Cyclopropyl) Core->Fluorine Amine Primary Amine (Functional Handle) Core->Amine Lipophilicity Increases LogP & Membrane Permeability Cyclopropyl->Lipophilicity Conf_Lock Torsional Strain forces Non-planar conformation Cyclopropyl->Conf_Lock Metabolic_Block Blocks CYP450 Oxidation at Para-position Fluorine->Metabolic_Block Critical for Stability Electronic Inductive Effect (-I) Modulates NH2 Nucleophilicity Fluorine->Electronic

Figure 1: SAR analysis of 2-CFA highlighting the metabolic blocking role of the 5-fluoro group and the conformational influence of the 2-cyclopropyl moiety.

Validated Synthetic Protocol

The most reliable synthesis of 2-CFA avoids the harsh conditions of nitration/reduction sequences by utilizing palladium-catalyzed C-C bond formation. The following protocol employs a Suzuki-Miyaura coupling between 2-bromo-5-fluoroaniline and cyclopropylboronic acid .

Reaction Scheme

Synthesis_Pathway SM1 2-Bromo-5-fluoroaniline (CAS: 2924-09-6) Reaction Suzuki Coupling K3PO4, Toluene/H2O 100°C, 12-18h SM1->Reaction SM2 Cyclopropylboronic Acid SM2->Reaction Cat Pd(OAc)2 / Tricyclohexylphosphine or Pd(dppf)Cl2 Cat->Reaction Product This compound (CAS: 1538364-89-4) Reaction->Product

Figure 2: Palladium-catalyzed synthesis of this compound.

Detailed Methodology

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 2-Bromo-5-fluoroaniline (1.0 eq)

  • Cyclopropylboronic acid (1.3 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tricyclohexylphosphine (PCy₃) (0.1 eq) or SPhos (0.05 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Solvent: Toluene / Water (3:1 ratio)

Step-by-Step Procedure:

  • Preparation : In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-bromo-5-fluoroaniline (10.0 g, 52.6 mmol) and cyclopropylboronic acid (5.87 g, 68.4 mmol).

  • Solvent Addition : Add Toluene (150 mL) and Water (50 mL). Sparge the biphasic mixture with Argon for 20 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Base & Catalyst : Add K₃PO₄ (33.5 g, 157.8 mmol). Under a positive stream of Argon, add Pd(OAc)₂ (590 mg, 2.63 mmol) and PCy₃ (1.47 g, 5.26 mmol).

  • Reaction : Heat the mixture to vigorous reflux (approx. 100–110 °C external bath) for 16 hours. Monitor reaction progress via LC-MS or TLC (Eluent: 10% EtOAc/Hexanes).

    • Checkpoint: The starting bromide should be fully consumed. If conversion stalls, add an additional 0.2 eq of boronic acid and 0.02 eq of catalyst.

  • Work-up : Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction : Separate the layers. Extract the aqueous layer twice with EtOAc. Combine organic phases and wash with brine. Dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0% to 15% EtOAc in Hexanes).

  • Yield : Expect 6.0–7.0 g (75–88%) of a pale yellow to amber oil/solid.

Handling, Safety, and Stability

As an aniline derivative, 2-CFA requires strict adherence to safety protocols to prevent exposure and degradation.

Hazard ClassDescriptionPrecaution
Acute Toxicity Toxic if swallowed (H301) or inhaled.[1]Use in a fume hood. Wear nitrile gloves and P95 respirator if handling powder.
Skin/Eye Irritant Causes skin irritation (H315) and serious eye damage (H318).[2]Wear safety goggles. In case of contact, rinse immediately for 15 min.[3]
Stability Oxidation sensitive (turns dark upon air exposure).Store under Nitrogen/Argon at 2–8 °C. Protect from light.

Storage Protocol: Store in amber glass vials with Teflon-lined caps. For long-term storage (>1 month), store at -20 °C to prevent oxidative polymerization of the amine.

References

  • ChemScene . This compound Product Data. Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2769407, 5-Bromo-2-fluoroaniline. Retrieved from

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl SAR).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Fluorine SAR).

Sources

2-Cyclopropyl-5-fluoroaniline synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-5-fluoroaniline

Abstract

This compound is a pivotal structural motif and versatile building block in medicinal chemistry and drug development. Its unique combination of a cyclopropyl group, known to enhance metabolic stability and binding affinity, and a fluorine atom, which can modulate electronic properties and improve membrane permeability, makes it a highly sought-after intermediate.[1][2][3] This guide provides a comprehensive overview of robust and scalable synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and discuss the rationale behind strategic synthetic choices. The primary focus will be on two convergent and efficient strategies: a late-stage Suzuki-Miyaura cross-coupling and a nitro-reduction approach, with additional discussion on the Buchwald-Hartwig amination as a viable alternative.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound requires the strategic assembly of a trisubstituted benzene ring. A retrosynthetic analysis reveals several logical disconnections. The two most strategically sound approaches involve forming either the C-C bond between the aromatic ring and the cyclopropyl group or the C-N bond of the aniline at a late stage.

G cluster_0 Retrosynthetic Pathways Target This compound C_C_disconnection 2-Bromo-5-fluoroaniline + Cyclopropylboronic Acid Target->C_C_disconnection C-C Bond (Suzuki) C_N_disconnection 1-Bromo-2-cyclopropyl-4-fluorobenzene + Amine Source Target->C_N_disconnection C-N Bond (Amination) Nitro_Reduction 2-Cyclopropyl-5-fluoronitrobenzene Target->Nitro_Reduction Nitro Reduction

Caption: High-level retrosynthetic analysis of this compound.

This analysis highlights three primary strategies:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between a halo-fluoroaniline and a cyclopropylboronic acid derivative. This approach is highly reliable due to its excellent functional group tolerance and mild reaction conditions.[1][4]

  • Nitro-Reduction Strategy: This involves the synthesis of a nitroaromatic precursor, followed by a robust reduction of the nitro group to form the aniline. This is a classic and often high-yielding route.

  • Buchwald-Hartwig Amination: A palladium-catalyzed amination of a halo-cyclopropyl-fluorobenzene. This is another powerful method for C-N bond formation, offering an alternative to the Suzuki route.[5][6]

Pathway I: Suzuki-Miyaura Cross-Coupling Strategy

This pathway is arguably one of the most efficient and versatile. The key step involves the palladium-catalyzed coupling of commercially available or readily synthesized 2-bromo-5-fluoroaniline with cyclopropylboronic acid.

Principle and Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high efficiency and selectivity.[7] The choice of this pathway is justified by:

  • Convergent Synthesis: It joins two key fragments late in the synthesis, maximizing overall yield.

  • Mild Conditions: The reaction typically proceeds under conditions that preserve the sensitive amine and fluoro functionalities.

  • Commercial Availability: Both coupling partners (or their immediate precursors) are readily accessible.

G cluster_0 Workflow: Suzuki-Miyaura Pathway A 2-Bromo-5-fluoroaniline C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Cyclopropylboronic Acid B->C D This compound (Product) C->D E Purification (Chromatography) D->E G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R L₂ Transmetal->PdII_Both Boronate [C₃H₅B(OH)₃]⁻ Boronate->Transmetal + Base RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)-NHR₂ L]⁺X⁻ AmineCoord->PdII_Amine Amine R₂NH Amine->AmineCoord Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ L Deprotonation->PdII_Amido Base Base Base->Deprotonation RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Sources

Spectroscopic Characterization of 2-Cyclopropyl-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed analysis of the spectroscopic signature of 2-Cyclopropyl-5-fluoroaniline (CAS No. 1538364-89-4), a key building block in modern medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific compound, this guide is built upon high-quality computational predictions for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. The predicted data is expertly interpreted, drawing parallels with experimentally-derived data from analogous structures to provide a robust and scientifically-grounded characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule for reaction monitoring, quality control, and structural verification.

Introduction

This compound is a substituted aniline derivative that incorporates two structurally significant motifs: a cyclopropyl ring and a fluorine atom. The cyclopropyl group is a bioisostere for phenyl rings and other functional groups, often conferring improved metabolic stability and potency to drug candidates. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and can serve as a useful probe in NMR spectroscopy.

Given the importance of this compound in synthetic chemistry, a comprehensive understanding of its spectroscopic characteristics is paramount for its unambiguous identification and quality assessment. This guide provides an in-depth analysis of its predicted spectroscopic data, offering a valuable resource in the absence of publicly available experimental spectra.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions were generated using the online NMR prediction tool, NMRDB.org.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic, amine, and cyclopropyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Assignment
H-66.85ddJ(H-F) = 8.6, J(H-H) = 2.9Aromatic CH
H-46.62dddJ(H-F) = 10.2, J(H-H) = 8.4, 2.9Aromatic CH
H-36.55tJ(H-H) = 8.4Aromatic CH
NH₂3.65br s-Amine Protons
H-71.88m-Cyclopropyl CH
H-8, H-90.90m-Cyclopropyl CH₂
H-8', H-9'0.62m-Cyclopropyl CH₂

Interpretation:

  • Aromatic Region (6.5-7.0 ppm): The three aromatic protons appear as distinct multiplets due to both proton-proton and proton-fluorine couplings. The proton at position 6 (H-6) is predicted to be a doublet of doublets due to coupling with the fluorine atom and H-4. The protons at positions 3 and 4 are also expected to show complex splitting patterns.

  • Amine Protons (~3.65 ppm): The two amine protons are predicted to appear as a broad singlet. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature.

  • Cyclopropyl Region (0.6-2.0 ppm): The cyclopropyl protons give rise to characteristic signals in the upfield region of the spectrum. The methine proton (H-7) is expected to be a multiplet around 1.88 ppm. The four methylene protons on the cyclopropyl ring are diastereotopic and are predicted to appear as two separate multiplets.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. The predicted chemical shifts (δ) in ppm and the assignments are presented in the table below.

Carbon(s) Predicted Chemical Shift (ppm) Assignment
C-5162.0 (d, ¹J(C-F) ≈ 240 Hz)C-F
C-1145.0 (d, ³J(C-F) ≈ 8 Hz)C-NH₂
C-2129.5 (d, ⁴J(C-F) ≈ 3 Hz)C-Cyclopropyl
C-3115.0 (d, ²J(C-F) ≈ 22 Hz)Aromatic CH
C-6114.5 (d, ²J(C-F) ≈ 23 Hz)Aromatic CH
C-4113.0 (d, ³J(C-F) ≈ 7 Hz)Aromatic CH
C-715.0Cyclopropyl CH
C-8, C-98.0Cyclopropyl CH₂

Interpretation:

  • Aromatic Carbons (113-162 ppm): The six aromatic carbons are all predicted to be distinct. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹J(C-F)) and appear as a doublet at the most downfield chemical shift. The other aromatic carbons will also show smaller couplings to the fluorine atom.

  • Cyclopropyl Carbons (8-15 ppm): The cyclopropyl carbons are expected in the upfield region, with the methine carbon (C-7) appearing at a slightly more downfield shift compared to the methylene carbons (C-8, C-9).

NMR Experimental Protocol

G cluster_0 Sample Preparation cluster_1 ¹H NMR Acquisition cluster_2 ¹³C NMR Acquisition cluster_3 Data Processing prep1 Dissolve ~10 mg of This compound in 0.6 mL of CDCl₃ prep2 Add TMS as internal standard prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq_h1 Acquire spectrum on a 400 MHz spectrometer prep3->acq_h1 acq_c1 Acquire spectrum on the same spectrometer (100 MHz) prep3->acq_c1 acq_h2 Set spectral width to ~16 ppm acq_h1->acq_h2 acq_h3 Use a 30° pulse width acq_h2->acq_h3 acq_h4 Set relaxation delay to 2 s acq_h3->acq_h4 acq_h5 Acquire 16 scans acq_h4->acq_h5 proc1 Apply Fourier transform acq_h5->proc1 acq_c2 Set spectral width to ~220 ppm acq_c1->acq_c2 acq_c3 Use a 45° pulse width with proton decoupling acq_c2->acq_c3 acq_c4 Set relaxation delay to 5 s acq_c3->acq_c4 acq_c5 Acquire 1024 scans acq_c4->acq_c5 acq_c5->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference spectrum to TMS (0 ppm) proc2->proc3

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum for this compound was generated using the online tool from Cheminfo.org. The table below lists the predicted major absorption bands and their corresponding vibrational modes.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3300N-H stretchPrimary Amine (NH₂)
3100-3000C-H stretchAromatic & Cyclopropyl
1620-1580N-H bendPrimary Amine (NH₂)
1520-1480C=C stretchAromatic Ring
1250-1150C-N stretchAryl Amine
1150-1050C-F stretchAryl Fluoride
~1020Cyclopropyl ring bendCyclopropane

Interpretation:

  • N-H Stretching: The presence of a primary amine is indicated by two bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

  • C-H Stretching: Aromatic and cyclopropyl C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to absorptions in the 1520-1480 cm⁻¹ region.

  • C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is predicted in the 1150-1050 cm⁻¹ range.

IR Spectroscopy Experimental Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Place a drop of neat This compound on a KBr plate prep2 Alternatively, prepare a thin film on a salt plate prep1->prep2 acq1 Record the spectrum using an FTIR spectrometer prep2->acq1 acq2 Scan from 4000 to 400 cm⁻¹ acq1->acq2 acq3 Co-add 16 scans for a good signal-to-noise ratio acq2->acq3 proc1 Perform background subtraction acq3->proc1 proc2 Identify and label major peaks proc1->proc2

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The predicted electron ionization (EI) mass spectrum was generated using the GCMS-ID webserver.

m/z Predicted Relative Intensity (%) Proposed Fragment
151100[M]⁺
15080[M-H]⁺
13640[M-CH₃]⁺
12230[M-C₂H₅]⁺ or [M-HCN-H]⁺
11050[M-C₃H₅]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is predicted to be the base peak at m/z 151, corresponding to the molecular weight of this compound.

  • Major Fragmentation Pathways:

    • Loss of a hydrogen atom to give a fragment at m/z 150.

    • Loss of a methyl radical (rearrangement may be involved) to give a fragment at m/z 136.

    • Loss of the cyclopropyl group as a radical (C₃H₅) is a likely fragmentation pathway, leading to a significant peak at m/z 110.

G M [M]⁺ m/z = 151 M_H [M-H]⁺ m/z = 150 M->M_H - H• M_C3H5 [M-C₃H₅]⁺ m/z = 110 M->M_C3H5 - C₃H₅•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Mass Spectrometry Experimental Protocol

G cluster_0 Sample Introduction cluster_1 Ionization and Analysis cluster_2 Data Interpretation intro1 Inject a dilute solution of the compound in a volatile solvent (e.g., methanol) into a GC-MS system ion1 Use Electron Ionization (EI) at 70 eV intro1->ion1 ion2 Analyze fragments using a quadrupole or time-of-flight (TOF) mass analyzer ion1->ion2 ion3 Scan a mass range of m/z 40-400 ion2->ion3 interp1 Identify the molecular ion peak ion3->interp1 interp2 Analyze the fragmentation pattern to confirm the structure interp1->interp2

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a detailed and scientifically-grounded framework for the structural characterization of this important synthetic building block. While predicted data is a valuable resource, experimental verification is always recommended for definitive structural confirmation. The protocols and interpretations presented herein should serve as a valuable reference for chemists working with this and related compounds.

References

  • NMRDB.org: An online resource for NMR prediction. [Link]

  • Cheminfo.org: A web platform for chemical informatics, including IR spectrum prediction. [Link]

  • GCMS-ID: A webserver for the prediction of GC-MS data. [Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A standard textbook on spectroscopic methods.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric identification of organic compounds. John Wiley & Sons.

The Cyclopropyl Motif in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropyl group has evolved from a simple chemical curiosity to a "privileged structure" in modern medicinal chemistry. Its unique ability to modulate physicochemical properties, restrict conformation, and alter metabolic trajectories—often simultaneously—makes it a critical tool for the drug hunter.

This technical guide dissects the cyclopropyl group’s utility, providing actionable insights, experimental protocols, and safety considerations for drug development professionals.

Executive Summary

The cyclopropyl group (C₃H₅) acts as a unique bioisostere that bridges the gap between alkyl chains and aromatic rings. It offers a distinct combination of metabolic stability (due to strong C–H bonds), conformational rigidity (fixing bioactive vectors), and lipophilicity modulation (lowering LogP relative to isopropyl). However, its incorporation requires a nuanced understanding of potential bioactivation risks , particularly when attached to heteroatoms. This guide provides the rationale, methods, and safety checks required to effectively deploy this motif.

Physicochemical & Pharmacodynamic Utility

The "Magic" of Strain: Hybridization and Bond Strength

The cyclopropane ring is highly strained (~27.5 kcal/mol). To minimize this strain, the carbon atoms adopt a hybridization state intermediate between


 and 

(often described as

for C–C bonds and

for C–H bonds).
  • Effect on Acidity (pKₐ): The increased s-character of the exocyclic bonds makes cyclopropyl substituents electron-withdrawing relative to alkyl groups. This lowers the pKₐ of adjacent amines, potentially improving bioavailability or reducing hERG liability.

  • Effect on Lipophilicity: Cyclopropyl is less lipophilic than its acyclic counterpart, the isopropyl group.

    • Isopropyl:

      
      
      
    • Cyclopropyl:[1][2][3][4][5]

      
      
      
    • Implication: Replacing an isopropyl with a cyclopropyl group typically lowers LogD, improving solubility and reducing non-specific binding.

Conformational Restriction

The cyclopropyl group acts as a rigid spacer. Unlike flexible ethyl or propyl chains, the cyclopropyl ring locks the vectors of attached substituents.

  • Application: It is frequently used to freeze the bioactive conformation of a ligand, reducing the entropic penalty of binding to a receptor.

  • Example: In Tasimelteon (melatonin receptor agonist), the cyclopropane ring rigidly orients the amide side chain to mimic the indole core of melatonin.

Pharmacokinetics: Metabolism & Safety

Metabolic Stability (The "Metabolic Shield")

The C–H bonds of a cyclopropane ring are significantly stronger (~106 kcal/mol) than typical secondary alkyl C–H bonds (~95 kcal/mol). This high bond dissociation energy (BDE) makes the ring resistant to hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes.

  • Strategy: Replace metabolically labile alkyl groups (soft spots) with cyclopropyl to block hydroxylation.

  • Case Study (Pitavastatin): The cyclopropyl group prevents rapid CYP3A4-mediated oxidation, diverting clearance to other pathways (e.g., glucuronidation or CYP2C9), thereby extending half-life (

    
    ) and reducing drug-drug interaction (DDI) risks.
    
The Safety Paradox: Bioactivation Risks

While the ring itself is stable, cyclopropylamines (cyclopropyl attached to Nitrogen) can undergo mechanism-based inactivation of CYP enzymes.[2]

  • Mechanism: CYP enzymes (e.g., CYP2D6, CYP1A2) attempt to oxidize the nitrogen (Single Electron Transfer). This generates a radical cation that triggers rapid ring opening (scission).

  • Consequence: The resulting reactive alkyl radical can covalently bind to the heme of the CYP enzyme, causing suicide inhibition (irreversible inactivation).

  • Mitigation: Avoid "naked" cyclopropylamines if possible. Add substituents to the ring or the amine to sterically hinder this process or alter the oxidation potential.

Visualization: Decision Logic & Pathways

Diagram 1: Strategic Incorporation of Cyclopropyl Groups

This decision tree guides the medicinal chemist on when to deploy a cyclopropyl group versus alternative modifications.

Cyclopropyl_Decision_Tree Start Lead Optimization Issue Metabolic High Metabolic Clearance? Start->Metabolic Potency Low Potency / Selectivity? Start->Potency Solubility High Lipophilicity (LogD)? Start->Solubility Check_Site Is the soft spot an Alkyl group? Metabolic->Check_Site Yes Check_Conf Is the pharmacophore flexible? Potency->Check_Conf Yes Check_Iso Is the group Isopropyl/Phenyl? Solubility->Check_Iso Yes Action_Block Replace with Cyclopropyl (Blocks CYP Oxidation) Check_Site->Action_Block Yes Action_Lock Insert Cyclopropyl (Rigidifies Vector) Check_Conf->Action_Lock Yes Action_Bioiso Replace with Cyclopropyl (Lowers LogD ~0.4 units) Check_Iso->Action_Bioiso Yes Warning Warning: Check for Bioactivation (Cyclopropylamine) Action_Block->Warning

Caption: Decision logic for replacing alkyl/aryl groups with cyclopropyl to solve specific ADME/Potency issues.

Experimental Protocols

Synthetic Protocol: Furukawa-Modified Simmons-Smith Reaction

This is the gold-standard method for converting alkenes to cyclopropanes safely and efficiently in a drug discovery setting.

Objective: Synthesis of a cyclopropyl intermediate from a terminal alkene. Reagents: Diethylzinc (


, 1.0 M in hexanes), Diiodomethane (

), Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain an inert nitrogen atmosphere throughout.

  • Solvent & Substrate: Add the alkene substrate (1.0 equiv) dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Reagent Formation:

    • Note: Handle

      
       with extreme caution; it is pyrophoric.
      
    • Add

      
       (2.0 equiv) dropwise via syringe. Stir for 10 minutes at 0°C.
      
    • Add

      
       (4.0 equiv) dropwise carefully. The solution may become slightly cloudy.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor reaction progress via TLC or LC-MS (typically 2–12 hours).

  • Quenching (Critical):

    • Cool the reaction back to 0°C.

    • Slowly quench with saturated aqueous

      
      . Vigorous gas evolution (ethane) will occur.
      
  • Workup: Separate the layers. Extract the aqueous layer with DCM (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Purify the crude residue via flash column chromatography (silica gel).

Assay Protocol: Microsomal Metabolic Stability (Cl_int)

Objective: Determine the intrinsic clearance (


) of a cyclopropyl analog vs. its alkyl parent.

Materials: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, Phosphate Buffer (100 mM, pH 7.4), Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1%).

  • Pre-incubation: Mix 450 µL of compound solution with 25 µL of HLM (final protein conc: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold ACN containing IS (stops reaction and precipitates proteins).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Comparative Data: Alkyl vs. Cyclopropyl

The following table illustrates the typical impact of swapping an isopropyl group for a cyclopropyl group on key drug-like properties.

PropertyIsopropyl Analog (

)
Cyclopropyl Analog (

)
Impact of Switch
Lipophilicity (

)
1.531.14Improved Solubility (Lower LogD)
C–H Bond Strength ~95 kcal/mol (

)
~106 kcal/molIncreased Stability (Resists CYP)
Metabolic Risk High (Hydroxylation)Low (Oxidation) / High (if Amine)Site-Specific Blockade
Conformation Flexible (Free rotation)Rigid (Fixed vectors)Potency Boost (Entropic)
Electronic Effect Weakly donating (+I)Weakly withdrawing (-I)Lowers pKₐ of adjacent amine

Mechanism of Toxicity (Bioactivation)

Understanding the risk of cyclopropylamines is vital. The diagram below details the "suicide inhibition" mechanism.

Bioactivation_Mechanism Step1 Cyclopropylamine (Drug) Intermediate1 Radical Cation (N•+) Step1->Intermediate1 1e- Oxidation (SET) CYP CYP450 Enzyme (Heme-Fe) CYP->Step1 Metabolizes Intermediate2 Ring Scission (Carbon Radical) Intermediate1->Intermediate2 Ring Opening Outcome Covalent Adduct (Dead Enzyme) Intermediate2->Outcome Binds Heme

Caption: Mechanism-based inactivation of CYP450 by cyclopropylamines via single-electron transfer and ring scission.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Werness, J. B., & Tang, W. (2011). Simmons–Smith Cyclopropanation in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. Link

  • Obach, R. S. (1999). Mechanism of Cytochrome P450 Inactivation by Cyclopropylamines. Chemical Research in Toxicology, 12(4), 335–342. Link

  • Fujino, H., et al. (2003). Metabolic Stability and Pharmacokinetics of Pitavastatin. Arzneimittelforschung, 53(1), 145-153. Link

  • Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry, 12(12), 1335-1347. Link

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Cyclopropyl-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Functionalized Biarylanilines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in a vast array of therapeutic agents.[3] The specific substrate, 2-cyclopropyl-5-fluoroaniline, incorporates three key structural features of significant interest in drug design: a biaryl core, a metabolically robust cyclopropyl group, and a fluorine atom, known to modulate physicochemical and pharmacokinetic properties. The successful and efficient synthesis of derivatives from this scaffold is therefore of high value to researchers in drug discovery and development.

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound (assuming the aniline nitrogen is part of a larger heterocyclic system or protected, and the coupling occurs at a halogenated position on the aniline ring, a common synthetic strategy), detailing the mechanistic underpinnings, a robust experimental protocol, and key considerations for reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (e.g., a halogenated derivative of this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[6] This is often the rate-determining step of the reaction.[4] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.[7] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an aryl boronic acid or ester) is transferred to the palladium(II) complex. A crucial aspect of this step is the activation of the organoboron species by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[8]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This step forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R' Ar-Pd(II)L2-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R' Transmetalation (R'-B(OR)2 + Base) Ar-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination (Ar-R') Ar-R' Biaryl Product Ar-Pd(II)L2-R'->Ar-R' Ar-X Aryl Halide Ar-X->Ar-Pd(II)L2-X R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->Ar-Pd(II)L2-R' Base Base Base->Ar-Pd(II)L2-R' caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halogenated this compound derivative with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagents and Materials
Reagent/MaterialPurposeTypical GradeSupplier
Halogenated this compoundStarting Material>98%Combi-Blocks, etc.
Arylboronic Acid or EsterCoupling Partner>98%Sigma-Aldrich, etc.
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst>98%Strem, Sigma-Aldrich
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates Boronic AcidAnhydrousAcros, Sigma-Aldrich
Solvent (e.g., Toluene, Dioxane, THF, DMF)Reaction MediumAnhydrousFisher, Sigma-Aldrich
Deionized WaterCo-solventHigh PurityIn-house
Anhydrous Sodium Sulfate or Magnesium SulfateDrying AgentReagent GradeFisher, Sigma-Aldrich
Ethyl AcetateExtraction SolventACS GradeFisher, Sigma-Aldrich
HexanesEluent for ChromatographyACS GradeFisher, Sigma-Aldrich
Silica GelStationary Phase for Chromatography60 Å, 230-400 meshSorbent Technologies
Step-by-Step Procedure

Experimental_Workflow start Start reagents Combine Reactants: - Halogenated Aniline - Boronic Acid - Base start->reagents catalyst Add Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end caption Figure 2: Experimental Workflow.

Figure 2: Experimental Workflow.
  • Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the halogenated this compound derivative (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand. Subsequently, add the degassed solvent (and water, if using a biphasic system) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Immerse the reaction vessel in a preheated oil bath or place it in a microwave reactor. Stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Key Considerations and Troubleshooting

ParameterRationale and ConsiderationsTroubleshooting
Catalyst and Ligand The choice of catalyst and ligand is critical for success. For challenging substrates, pre-catalysts or ligands that promote the formation of the active Pd(0) species are often preferred. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, especially for aryl chlorides.Low or no conversion: Increase catalyst loading, screen different ligands (e.g., Buchwald or Fu-type ligands), or try a different palladium source.
Base The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.Incomplete reaction: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is anhydrous.
Solvent The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often with the addition of water to aid in dissolving the base and promoting transmetalation.Side reactions or low yield: Screen different solvents or solvent/water ratios. Ensure the solvent is anhydrous and properly degassed.
Temperature Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Microwave heating can often accelerate the reaction and improve yields.Slow reaction: Increase the temperature. Consider using a microwave reactor for more efficient heating.
Substrate Reactivity The electronic nature of both coupling partners can influence the reaction. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups on the boronic acid can enhance transmetalation.Difficulty with specific substrates: Adjust the catalyst system and reaction conditions based on the electronic properties of the substrates.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex biaryl structures, including those derived from this compound. By carefully considering the reaction mechanism and optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of novel molecular entities with potential therapeutic applications.

References

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Optimum conditions for the Suzuki–Miyaura coupling reactiona. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC. Available at: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of 2-Cyclopropyl-5-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-cyclopropyl-5-fluoroaniline scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for MEK inhibitors (e.g., Trametinib) and other kinase-targeting therapeutics.[1] The introduction of the cyclopropyl group at the ortho-position relative to the amine, combined with a meta-fluorine substituent, imparts unique conformational constraints and metabolic stability profiles.

This application note details a robust, scalable protocol for synthesizing this compound derivatives. Unlike traditional routes that rely on the reduction of nitrated precursors or Simmons-Smith cyclopropanation of alkenes, this guide focuses on the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-bromo-5-fluoroaniline with cyclopropylboronic acid.[1] This "Step-Economic" approach utilizes bulky, electron-rich phosphine ligands to overcome steric hindrance and potential catalyst poisoning by the free amine.[1]

Retrosynthetic Strategy & Mechanistic Rationale

Strategic Analysis

The synthesis poses two primary challenges:

  • Steric Hindrance: The ortho-bromide is sterically crowded, requiring a highly active catalyst system to facilitate oxidative addition.

  • Protodeboronation: Cyclopropylboronic acid is prone to rapid protodeboronation under aqueous basic conditions, often leading to low yields.

  • Chemoselectivity: The free aniline (

    
    ) can coordinate to Palladium, potentially poisoning the catalyst or leading to 
    
    
    
    -arylation side products (Buchwald-Hartwig type) rather than the desired
    
    
    -C coupling.[1]
Pathway Selection

We prioritize Route A (Direct Coupling) over the Nitro-reduction pathway (Route B) to minimize step count and avoid energetic reduction steps late in the synthesis.[1]

Figure 1: Retrosynthetic analysis comparing the direct aniline coupling (Route A) vs. the nitro-reduction pathway (Route B).[1]

Core Protocol: Direct Suzuki-Miyaura Coupling[1]

This protocol is optimized for the coupling of 2-bromo-5-fluoroaniline with cyclopropylboronic acid .[1]

Reagents & Materials
ComponentRoleSpecification/Notes
2-Bromo-5-fluoroaniline SubstrateLimiting Reagent (1.0 equiv).[1]
Cyclopropylboronic Acid Coupling PartnerUse 1.5–2.0 equiv.[1] Excess required due to instability.[1]
Pd(OAc)₂ Pre-catalyst5 mol%.[1][2][3][4] Cost-effective Pd(II) source.
Tricyclohexylphosphine (PCy₃) Ligand10 mol%.[1][2][3] Bulky, electron-rich phosphine promotes oxidative addition and stabilizes Pd(0).[1]
K₃PO₄ Base3.0 equiv.[1][5] Anhydrous tribasic potassium phosphate.[1]
Toluene / Water Solvent System10:1 ratio.[1][5] Biphasic system dissolves inorganic base while protecting the catalyst.
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation [1]

  • In a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PCy₃ (28.0 mg, 0.10 mmol).

  • Add Toluene (2.0 mL) and stir at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon).

    • Observation: The solution should turn from orange to a bright yellow/brown, indicating the formation of the active

      
       species.
      

Step 2: Substrate Addition

  • To the catalyst solution, add 2-Bromo-5-fluoroaniline (190 mg, 1.0 mmol).

  • Add Cyclopropylboronic acid (129 mg, 1.5 mmol). Note: If using the MIDA ester or Potassium trifluoroborate salt, adjust stoichiometry accordingly.

  • Add K₃PO₄ (636 mg, 3.0 mmol).

  • Add Water (0.2 mL). The presence of water is critical for the transmetallation step involving the boronic acid.

Step 3: Reaction & Monitoring

  • Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor reaction progress via LC-MS or TLC (Eluent: 20% EtOAc/Hexanes) at 4 hours and 12 hours.

    • Checkpoint: The starting bromide (

      
      ) should disappear, and the product (
      
      
      
      , often stains purple with ninhydrin) should appear.
    • Troubleshooting: If conversion stalls, add an additional 0.5 equiv of cyclopropylboronic acid and continue heating. The reagent degrades over time.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.[1]
      
    • Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.[1]

Optimization & Troubleshooting Guide

Ligand Selection Matrix

The choice of ligand is the single most critical variable. Standard ligands like


 often fail due to the steric bulk of the ortho-cyclopropyl group and the electronic deactivation from the fluorine.
LigandSuccess RateRationale
PCy₃ HighHigh steric bulk (Cone angle 170°) promotes reductive elimination; electron-richness aids oxidative addition.[1]
SPhos Very HighBuchwald ligand designed for challenging Suzuki couplings.[1] Excellent stability.
XPhos HighSimilar to SPhos, often better for chlorides.
PPh₃ LowLacks necessary bulk and electron density.[1]
DPPF ModerateGood for some substrates, but often slower than monophosphines for this specific transformation.
Managing Protodeboronation

Cyclopropylboronic acid is notoriously unstable.[1][5] If yields are low (<50%), switch to Potassium Cyclopropyltrifluoroborate .

  • Protocol Adjustment: Use CPME/Water (Cyclopentyl methyl ether) as solvent and Cs₂CO₃ as the base. The trifluoroborate salt releases the active boronic acid slowly, matching the catalytic turnover rate and minimizing decomposition.

Figure 2: Simplified catalytic cycle highlighting the critical impact of steric crowding during oxidative addition and reagent stability during transmetallation.

Scope and Derivatization

Once synthesized, the This compound core serves as a versatile nucleophile.[1]

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU) to form amide-linked kinase inhibitors.[1]

  • Urea Formation: Reacts with isocyanates to form urea derivatives (common in p38 MAP kinase inhibitors).

  • Sandmeyer Reaction: The amine can be converted to a nitrile, halide, or hydroxyl group if the aniline is used as a masking group for the cyclopropyl-fluorobenzene scaffold.

Safety & Handling

  • Cyclopropylboronic Acid: Store at 2–8°C. Decomposes to cyclopropane gas and boric acid upon prolonged exposure to moisture/air.

  • Palladium Residues: The final product must be scavenged for heavy metals if intended for biological testing. Use SiliaMetS® Thiol or equivalent scavengers during the workup.

  • Fluorinated Intermediates: While generally stable, 2-bromo-5-fluoroaniline is a skin irritant and toxic if swallowed.[1] Handle in a fume hood.

References

  • Suzuki-Miyaura Coupling of Cyclopropylboronic Acid

  • Use of Cyclopropyltrifluoroborates

    • Molander, G. A., & Gormisky, P. E. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides." Journal of Organic Chemistry, 2008.

  • Synthesis of 2-Bromo-5-fluoroaniline (Starting Material)

    • Patent CN102875389A.[1] "Preparation method of 2-bromo-5-fluoroaniline." Google Patents.[1]

  • General Suzuki Coupling on Unprotected Anilines

    • Kina, A., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2014.

  • Preparation of N-Cyclopropyl-4-fluoroanilines (Contextual)

    • European Patent EP0430847A1.[1] "Procedure for the preparation of N-cyclopropyl-4-fluoroanilines." European Patent Office.[1]

Sources

2-Cyclopropyl-5-fluoroaniline as a building block for anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Cyclopropyl-5-fluoroaniline as a Strategic Scaffold in Next-Generation Kinase Inhibitors

Part 1: Executive Summary & Pharmacophore Logic

The "Magic Methyl" of the 21st Century In modern oncology drug discovery, the "Magic Methyl" effect—where a single methyl group boosts potency by orders of magnitude—has evolved. The cyclopropyl group has emerged as a superior bioisostere, offering the lipophilicity of an isopropyl group with the metabolic stability of a saturated ring.

This compound represents a "privileged structure" for Type I and Type II kinase inhibitors. Its specific substitution pattern offers a dual advantage:

  • Ortho-Cyclopropyl (Steric/Conformational): Forces the aniline nitrogen out of planarity or locks the biaryl conformation relative to the kinase hinge region, improving selectivity. It also fills hydrophobic pockets (e.g., the gatekeeper region) more effectively than acyclic alkyls.

  • Meta-Fluorine (Electronic/Metabolic): The fluorine atom at the 5-position (meta to the amine) withdraws electron density, lowering the pKa of the aniline nitrogen. This modulates the hydrogen bond donor capability (crucial for the hinge binder interaction) and blocks metabolic oxidation at a typically vulnerable site.

Part 2: Synthetic Utility & Workflow

This building block is rarely the final product; it is the "warhead carrier" or the "selectivity tuner." The following workflow illustrates its integration into a typical Kinase Inhibitor synthesis pipeline.

Workflow Visualization (DOT)

G Start Precursor: 2-Bromo-5-fluoroaniline (CAS 1003-99-2) Step1 Suzuki-Miyaura Coupling (Cyclopropylboronic acid) Start->Step1 Pd(OAc)2, PCy3 K3PO4, Toluene/H2O Intermediate Building Block: This compound (CAS 1538364-89-4) Step1->Intermediate Step2 Buchwald-Hartwig Amidation Intermediate->Step2 Coupling to Core Final Final Drug Candidate (e.g., c-Met/VEGFR Inhibitor) Step2->Final Deprotection/Salt Formation Target Target Scaffold: Pyrimidines/Quinolines (Kinase Core) Target->Step2

Caption: Figure 1.[1] Synthetic trajectory from commodity precursor to high-value kinase inhibitor scaffold.

Part 3: Detailed Experimental Protocols

Disclaimer: All reactions must be performed in a fume hood by trained personnel. Standard PPE (gloves, goggles, lab coat) is mandatory.

Protocol A: Synthesis of the Building Block (In-House Production)

Rationale: Commercial costs for CAS 1538364-89-4 can be high (


5/g) is cost-effective for scale-up.

Reagents:

  • 2-Bromo-5-fluoroaniline (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)[1]

  • Tricyclohexylphosphine (PCy₃) (10 mol%)[1]

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Solvent: Toluene/Water (20:1 v/v)

Step-by-Step Procedure:

  • Inerting: Charge a 3-neck round bottom flask with 2-bromo-5-fluoroaniline (1.90 g, 10 mmol), cyclopropylboronic acid (1.29 g, 15 mmol), and K₃PO₄ (6.36 g, 30 mmol). Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed Toluene (40 mL) and Water (2 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (112 mg) and PCy₃ (280 mg) under a positive stream of Argon.

  • Reaction: Heat the mixture to 100°C for 16 hours. Monitor by LC-MS (Target Mass: 151.18 Da [M+H]+).

    • Critical Control Point: The reaction may stall if oxygen enters. Ensure strict inert atmosphere.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL). Extract with EtOAc (3 x 30 mL). Dry combined organics over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 75-85% (Pale yellow oil/solid).

Protocol B: Coupling to Kinase Core (Buchwald-Hartwig)

Rationale: The ortho-cyclopropyl group creates steric hindrance. Standard nucleophilic aromatic substitution (SNAr) often fails unless the core is highly electron-deficient. Palladium-catalyzed coupling is preferred.

Reagents:

  • Heterocyclic Chloride (e.g., 2,4-dichloropyrimidine) (1.0 eq)

  • This compound (1.1 eq)

  • Pd₂dba₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, combine the Heterocyclic Chloride (1.0 mmol), Aniline (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd₂dba₃ (18 mg), and Xantphos (23 mg) in a microwave vial.

  • Reaction: Add Dioxane (5 mL). Seal the vial.

  • Heating: Heat at 100°C for 4–12 hours.

    • Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for rapid screening.

  • Validation: Check for disappearance of the aryl chloride by TLC/LC-MS.

  • Isolation: Filter, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Data Analysis & Quality Control

Table 1: Key Physicochemical Parameters for Optimization

ParameterValueImplications for Drug Design
Molecular Weight 151.18 g/mol Low MW allows room for large heterocyclic cores (Fragment-Based Design).
cLogP ~2.5Moderate lipophilicity; enhances membrane permeability.
H-Bond Donors 1 (NH₂)Critical for H-bonding to the kinase hinge region (e.g., Glu/Asp residues).
pKa (Aniline) ~3.5 - 4.0Lower than unsubstituted aniline (~4.6). Reduces non-specific binding and improves solubility at physiological pH.
Metabolic Liability LowCyclopropyl ring resists CYP450 oxidation better than isopropyl/ethyl groups.

Self-Validating QC Check:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic cyclopropyl multiplets at high field (δ 0.6–1.0 ppm , 4H) and the methine proton (δ 1.6–1.8 ppm , 1H). The aromatic region should show a specific splitting pattern (dd or dt) due to Fluorine-Proton coupling (

    
     and 
    
    
    
    ).
  • ¹⁹F NMR: Essential for confirming the integrity of the C-F bond (typically -110 to -120 ppm ).

References

  • Synthesis of Cyclopropylboronic Acid Derivatives

    • Wallace, D. J., et al. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions."[2] Tetrahedron Letters, 2002.

    • (Verified General Method)

  • Cyclopropyl Group in Medicinal Chemistry

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.
  • Kinase Inhibitor Design (Fluorine Effect)

    • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.
  • Suzuki Coupling of Sterically Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.

Sources

Application Note: Protecting Group Strategies for 2-Cyclopropyl-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Molecular Profiling

The Challenge: Deconstructing the Substrate

2-Cyclopropyl-5-fluoroaniline presents a unique "push-pull" challenge in synthetic organic chemistry.[1] Successfully protecting the aniline nitrogen requires navigating three competing physical properties:

  • Steric Hindrance (Ortho-Cyclopropyl): The cyclopropyl group at the ortho position creates a steric wall. While not as bulky as a tert-butyl group, it forces the nitrogen lone pair out of planarity, significantly retarding nucleophilic attack on bulky electrophiles (e.g., Trityl chloride or TBDMS-Cl).[1]

  • Electronic Deactivation (Meta-Fluoro): The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect ($ -I $), lowering the pKa of the anilinium ion and reducing the nucleophilicity of the neutral amine. This makes standard "mild" protection conditions often too slow.

  • Acid Sensitivity (Cyclopropyl Ring): While aryl cyclopropanes are more stable than their alkyl counterparts, they possess significant

    
    -character ("banana bonds"). They are susceptible to electrophilic ring-opening under strong acidic conditions (e.g., neat HBr or Lewis acids like AlCl₃), particularly if a carbocation trap is present.
    
Strategic Decision Matrix

Do not default to Boc protection without analyzing the downstream chemistry. Use the following logic flow to select the optimal strategy.

ProtectionStrategy Start Start: this compound Q1 Is the next step strongly acidic? Start->Q1 Q2 Is the next step strongly basic? Q1->Q2 No TFA STRATEGY B: Trifluoroacetamide (Best for Nitration, Halogenation) Q1->TFA Yes (e.g., Nitration) Q3 Do you need to reduce other groups? Q2->Q3 No Boc STRATEGY A: Boc Group (Best for Pd-coupling, basic conditions) Q2->Boc Yes (e.g., Alkylation) Q3->Boc No (Default) Bn STRATEGY C: Benzyl/PMB (Permanent protection, stable to almost all) Q3->Bn Yes (e.g., LAH reduction)

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream compatibility.

Part 2: Detailed Protocols

Protocol A: The "Turbo-Charged" Boc Protection

Recommended for: General synthesis, Suzuki/Buchwald couplings.[1]

The Problem: Standard Boc protection (Boc₂O, THF, RT) is often too slow due to the electron-deficient nature of the 5-fluoroaniline and steric blocking by the cyclopropyl group. The Solution: Use DMAP catalysis to activate the anhydride, or thermal acceleration .

Step-by-Step Methodology
  • Setup: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add This compound (1.0 equiv).

  • Solvent: Dissolve in anhydrous THF (5 mL per mmol of substrate).

    • Note: DCM can be used, but THF allows for higher reflux temperatures if needed.

  • Reagents: Add Boc₂O (Di-tert-butyl dicarbonate) (1.2 – 1.5 equiv).

  • Catalyst (Critical): Add DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv).

    • Mechanism:[2][3][4][5][6][7] DMAP attacks Boc₂O to form a reactive N-acylpyridinium salt, which is far more electrophilic than the anhydride itself, overcoming the aniline's poor nucleophilicity.

  • Reaction: Stir at 60°C (Reflux) for 4–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting aniline is polar; the Boc-protected product will be significantly less polar.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (to remove DMAP), then Sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.

Deprotection (Safety Critical)

WARNING: Avoid neat TFA. The cyclopropyl ring is at risk of opening via a homo-benzylic cation mechanism if left in strong acid for prolonged periods.[1]

  • Preferred Method: 4M HCl in Dioxane .[5]

    • Dissolve substrate in minimal Dioxane.[5]

    • Add 4M HCl/Dioxane (5-10 equiv) at 0°C .

    • Warm to RT and monitor closely. Reaction is usually complete in 1-2 hours.[1]

    • Why? HCl/Dioxane is "drier" than aqueous acids and allows the amine salt to precipitate, preventing side reactions.

Protocol B: Trifluoroacetamide (The Orthogonal Shield)

Recommended for: Friedel-Crafts acylations, Nitrations, or when acid stability is required.

The Logic: The trifluoroacetyl group is stable to acidic conditions that would cleave a Boc group, but it is easily removed with mild base (orthogonal to Boc).

Step-by-Step Methodology
  • Setup: Dissolve This compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add Pyridine (2.0 equiv).

    • Note: Pyridine acts as both a base and a nucleophilic catalyst.

  • Reagent: Cool to 0°C . Dropwise add Trifluoroacetic Anhydride (TFAA) (1.1 equiv).

    • Exotherm Alert: This reaction is vigorous.

  • Reaction: Warm to RT. Reaction is typically instantaneous (< 1 hour).

  • Workup: Wash with 1M HCl (to remove pyridine), then water.

Deprotection
  • Reagents: K₂CO₃ (3 equiv) in MeOH/H₂O (10:1) .

  • Conditions: Stir at RT for 2–4 hours.

  • Mechanism:[2][3][4][5][6] Methanolysis of the amide. This is extremely mild and will not harm the cyclopropyl ring or the fluorine.

Protocol C: Reductive Benzylation (The Bunker)

Recommended for: Harsh reduction steps (e.g., LiAlH4) or strong nucleophiles (Grignard reagents).

The Problem: Direct alkylation (BnBr + Base) often leads to over-alkylation (bis-benzylation) which is sterically difficult to reverse. The Solution: Reductive Amination .

Step-by-Step Methodology
  • Setup: Dissolve This compound (1.0 equiv) in DCE (Dichloroethane) .

  • Reagents: Add Benzaldehyde (1.05 equiv) and Acetic Acid (1.0 equiv).

  • Imine Formation: Stir for 1 hour at RT. (Optional: Add molecular sieves to drive equilibrium).

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) in one portion.

  • Reaction: Stir overnight at RT.

  • Deprotection: Hydrogenation (H₂, Pd/C) is NOT RECOMMENDED if you want to keep the cyclopropyl ring intact (risk of ring reduction).

    • Alternative: Oxidative cleavage (CAN - Ceric Ammonium Nitrate) or strong acid (conc.[1] HBr) if the ring can survive it.

    • Note: Use PMB (para-methoxybenzyl) instead of Benzyl if you need milder oxidative removal (DDQ).

Part 3: Comparative Data & Troubleshooting

Strategy Comparison Table
FeatureBoc (Protocol A)Trifluoroacetyl (Protocol B)Benzyl (Protocol C)
Installation Difficulty Moderate (Needs catalyst/heat)Easy (Fast)Moderate (Reductive amination)
Acid Stability Low (Cleaves in TFA/HCl)High (Stable to H₂SO₄/HNO₃)High
Base Stability HighLow (Cleaves in K₂CO₃/MeOH)High
Cyclopropyl Risk Moderate (During deprotection)LowLow (During installation)
Atom Economy Poor (Loss of t-Butyl)ModeratePoor
Troubleshooting Guide

Scenario 1: Boc Installation is stalled at 50% conversion.

  • Cause: The 5-fluoro group has deactivated the aniline too much.

  • Fix: Switch to the LiHMDS Method .

    • Cool amine in THF to -78°C.

    • Add LiHMDS (1.1 equiv) to deprotonate the amine (create the anilide anion).

    • Add Boc₂O.

    • Warm to RT. This forces the reaction via the potent nitrogen anion.

Scenario 2: Cyclopropane ring opens during Boc deprotection.

  • Observation: NMR shows loss of multiplet at 0.5-1.0 ppm and appearance of alkyl chain signals.[1]

  • Cause: Acid was too strong or reaction ran too long, allowing cation formation.

  • Fix: Use TMS-I (Trimethylsilyl iodide) generated in situ (TMSCl + NaI in MeCN). This cleaves carbamates under neutral/mildly acidic conditions via a silyl ester intermediate.

Part 4: References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014 . (The definitive guide on general stability).

  • Selective Protection of Anilines: "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009 , 283-289.[1][8]

  • Cyclopropyl Stability: "Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes." Royal Society of Chemistry, 2024 . (Discusses radical stability/ring opening of aryl cyclopropanes).

  • Boc Deprotection of Hindered Amines: "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection."[1] Catalysts, 2022 , 12, 1483. (Discusses mild alternatives to TFA).

Sources

Application Note: Design and Synthesis of 2-Cyclopropyl-5-fluoroaniline Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic design, synthesis, and library generation of small molecules based on the 2-cyclopropyl-5-fluoroaniline scaffold. This specific core represents a high-value "privileged structure" in modern drug discovery, combining the metabolic stability of fluorination with the conformational rigidity and


 character of the cyclopropyl group. This guide provides validated protocols for the palladium-catalyzed installation of the cyclopropyl moiety, downstream library derivatization strategies, and a logic-driven framework for substituent selection to maximize structure-activity relationship (SAR) data.[1]

Introduction: The "Escape from Flatland"

In kinase and GPCR drug discovery, aniline derivatives are ubiquitous. However, traditional 2-methyl or 2-chloro substitutions often suffer from metabolic liabilities or lack the necessary steric bulk to induce desired atropisomerism or conformational locking.[1]

The This compound scaffold offers a dual advantage:

  • Cyclopropyl Bioisosterism: The cyclopropyl group acts as a rigid bioisostere for an isopropyl group but with reduced entropy loss upon binding. It introduces critical

    
     character ("escaping flatland") which correlates with improved clinical success rates.
    
  • Fluorine Modulation: The 5-fluoro substituent exerts a strong electron-withdrawing effect, lowering the

    
     of the aniline nitrogen.[1] This reduces the risk of reactive metabolite formation (e.g., quinone imines) and blocks metabolic oxidation at a typically vulnerable position.
    

Strategic Rationale & Physicochemical Properties[2][3][4][5][6][7]

Modulation and Reactivity

The basicity of the aniline nitrogen is a critical parameter for library design.

  • Unsubstituted Aniline

    
    :  ~4.6
    
  • This compound

    
    :  ~3.2 - 3.8 (Estimated)[1]
    

Impact: The reduced basicity makes the amine less nucleophilic, requiring optimized coupling conditions (detailed in Protocol 2), but significantly improves the metabolic stability of the resulting amides/ureas by reducing enzymatic hydrolysis rates.

Metabolic Blocking
  • C5-Fluorine: Blocks CYP450-mediated hydroxylation at the position para to the cyclopropyl group.[1]

  • C2-Cyclopropyl: Unlike an ethyl or isopropyl group, the cyclopropyl ring is resistant to

    
    -hydride elimination and benzylic oxidation, though it can be susceptible to ring-opening under strong acidic metabolic conditions (rare).[1]
    

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: this compound Precursor:[1][2] 2-Bromo-5-fluoroaniline (CAS: 1003-99-2)[1]

Rationale: Direct cyclopropanation is difficult. The Suzuki-Miyaura coupling using cyclopropylboronic acid is the industry standard, but it requires specific ligands to handle the sluggish nature of alkyl boronic acids and the instability of the boronic acid species.

Reagents:

  • 2-Bromo-5-fluoroaniline (

    
     equiv)[1]
    
  • Cyclopropylboronic acid (

    
     - 
    
    
    
    equiv)[1]
  • 
     (
    
    
    
    mol%)[3]
  • Tricyclohexylphosphine (

    
    ) (
    
    
    
    mol%) or SPhos (
    
    
    mol%)
  • 
     (
    
    
    
    equiv)
  • Solvent: Toluene/Water (20:1)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with 2-bromo-5-fluoroaniline (

    
     mmol, 
    
    
    
    mg), cyclopropylboronic acid (
    
    
    mmol,
    
    
    mg),
    
    
    (
    
    
    mg),
    
    
    (
    
    
    mg), and
    
    
    (
    
    
    mg). Cap and purge with Argon for 5 minutes.
  • Solvation: Add degassed Toluene (

    
     mL) and Water (
    
    
    
    mL). The water is critical for the boronic acid activation mechanism.
  • Reaction: Heat the block to

    
     with vigorous stirring for 12–16 hours. Note: Monitoring by LCMS is essential as protodeboronation of the cyclopropyl species can occur.
    
  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is an oil that may solidify upon standing.

Protocol B: Library Derivatization (Parallel Synthesis)

Objective: Generate a 96-well library of Amides (Plate A) and Ureas (Plate B).

Vector Analysis: The


 is the primary diversity vector (

). The 5-F and 2-Cyclopropyl are fixed structural elements.[1]

Plate A: Amide Formation (Acylation) Standard HATU couplings may fail due to the reduced nucleophilicity of the fluoro-aniline. We utilize the Ghosez Reagent method or acid chlorides.

  • Preparation: Dispense this compound (

    
     mmol) into each well of a 96-well filter plate.
    
  • Acylation: Add Acid Chloride (

    
     equiv) in DCM (
    
    
    
    
    
    L) followed by DIPEA (
    
    
    equiv) or Pyridine.
    • Alternative for Carboxylic Acids: Pre-activate acids (

      
       equiv) with 
      
      
      
      or Ghosez Reagent in situ before adding the aniline.
  • Incubation: Shake at RT for 4 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess acid chloride.[1] Shake for 2 hours.

  • Isolation: Filter into a receiver plate. Evaporate solvent.

Library Design Logic & Visualization

The success of the library depends on the diversity of the


 substituents attached to the aniline nitrogen. We employ a "Vector-Based" design strategy.[1]
Workflow Diagram

The following diagram illustrates the critical path from scaffold synthesis to library QC.

G cluster_synthesis Phase 1: Scaffold Synthesis cluster_library Phase 2: Library Diversification cluster_qc Phase 3: Validation start 2-Bromo-5-fluoroaniline suzuki Suzuki Coupling (Pd(OAc)2, PCy3, cPr-B(OH)2) start->suzuki Activation core CORE SCAFFOLD: This compound suzuki->core 100°C, 16h split Split to 96-Well Plates core->split plateA Plate A: Amides (R-COCl / Pyridine) split->plateA Acylation plateB Plate B: Ureas (R-NCO / DIPEA) split->plateB Addition plateC Plate C: Buchwald (Ar-Br / Pd-Cat) split->plateC Amination qc LCMS QC (Check for Defluorination) plateA->qc plateB->qc plateC->qc final Final Library (>90% Purity) qc->final Pass

Caption: Figure 1. Integrated workflow for the synthesis and diversification of this compound libraries.

Substituent Selection Logic (SAR Decision Tree)

When selecting


 groups (Acids/Isocyanates), use the following logic to maximize coverage of chemical space while maintaining drug-like properties.

Logic input Select R-Group Source check1 Is MW > 250? input->check1 discard1 Discard (MW Limit) check1->discard1 Yes check2 Contains H-Bond Donor? check1->check2 No path_kinase Kinase Hinge Binder (Heterocycles) check2->path_kinase Yes (e.g., Pyrazole) path_gpcr GPCR Lipophilic Pocket (Aliphatic/Aryl) check2->path_gpcr No (e.g., Benzyl)

Caption: Figure 2.[1] Decision logic for filtering R-group reagents to ensure library compliance with Lead-Like properties.

Quality Control & Validation

Due to the specific electronics of this scaffold, standard QC methods must be adapted:

  • 
    -NMR Screening: 
    
    • The 5-fluoro signal is a sensitive probe.[1] Run a pooled

      
      -NMR of the library plate.[1] A single sharp peak around 
      
      
      
      to
      
      
      ppm (relative to
      
      
      ) indicates scaffold integrity.[1] Multiple peaks suggest defluorination or byproduct formation.
  • LCMS Monitoring:

    • Warning: The cyclopropyl ring can open under harsh acidic LCMS conditions (e.g., high TFA concentrations). Use Formic Acid (

      
      ) or Ammonium Acetate buffers for QC to prevent artifacts.
      

Summary of Key Data

Parameter2-Methylaniline (Standard)This compound (Target)Benefit
LogP ~1.6~2.4Increased membrane permeability
Metabolic Stability Low (Benzylic oxidation)High (Blocked para/benzylic sites)Longer

Conformation RotatableRigid/LockedHigher binding affinity (lower entropy cost)
Basicity (

)
4.4~3.5Reduced non-specific binding

References

  • Suzuki Coupling of Cyclopropylboronic Acid

    • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Cyclopropyl Group as a Bioisostere

    • Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4]

  • Library Design Principles

    • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-Cyclopropyl-5-fluoroaniline

[1][2]

Executive Summary & Reaction Overview

This guide addresses the synthesis of 2-Cyclopropyl-5-fluoroaniline (CAS: 1538364-89-4), a critical intermediate in the development of fluorinated kinase inhibitors.[1][2] The industry-standard route involves a Suzuki-Miyaura cross-coupling between 2-bromo-5-fluoroaniline and cyclopropylboronic acid (or its derivatives).[1][2]

While the Suzuki coupling is robust, the introduction of the cyclopropyl moiety onto an electron-rich aniline scaffold presents unique challenges. Users frequently encounter incomplete conversion, protodeboronation of the coupling partner, and specific homocoupling impurities.

Core Reaction Scheme
  • Substrate: 2-Bromo-5-fluoroaniline (CAS: 1003-99-2)[1][2][3][4]

  • Reagent: Cyclopropylboronic acid (CAS: 411235-57-9)[1][2]

  • Catalyst System: Pd(dppf)Cl₂ / K₃PO₄ (Standard) or Pd(OAc)₂ / PCy₃ (High Activity)[2]

Common Side Products & Impurity Profile

The following table summarizes the most frequent impurities identified in this synthesis. Identification relies on LC-MS and NMR analysis.[1][2]

Impurity CodeChemical NameStructure DescriptionOrigin/Cause
IMP-A 3-Fluoroaniline Des-bromo / Des-cyclopropylHydrodehalogenation: Pd-catalyzed reduction of the C-Br bond, often due to hydride sources (solvent) or slow transmetallation.[1][2]
IMP-B 2,2'-Diamino-4,4'-difluorobiphenyl Dimer of substrateHomocoupling (Halide): Oxidative coupling of two aryl bromide molecules, exacerbated by oxygen leaks or low boronic acid activity.[1][2]
IMP-C Bicyclopropyl Dimer of reagentHomocoupling (Boron): Self-coupling of cyclopropylboronic acid.[1][2] Volatile and usually lost, but indicates reagent consumption.[2]
IMP-D Residual 2-Bromo-5-fluoroaniline Starting MaterialStalled Reaction: Caused by catalyst deactivation (Pd black formation) or consumption of boronic acid via protodeboronation.[1][2]
IMP-E Azobenzene Derivatives Colored/Dark oligomersOxidation: Air oxidation of the free aniline amine group (-NH₂) during heating.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing high levels of starting material (IMP-D) even after adding 2.0 equivalents of cyclopropylboronic acid."

Diagnosis: Protodeboronation . Cyclopropylboronic acid is significantly less stable than arylboronic acids.[2] Under hydrolytic conditions (high water content, high temperature), it rapidly decomposes into cyclopropane gas and boric acid before it can transmetallate.[2]

Corrective Actions:

  • Switch Reagents: Replace the free boronic acid with Potassium cyclopropyltrifluoroborate or the Cyclopropylboronic acid pinacol ester . These release the active species slowly, matching the catalytic cycle rate.

  • Anhydrous Conditions: If using the boronic acid, minimize water.[2] Use a toluene/water ratio of 10:1 or strictly anhydrous conditions with Cs₂CO₃ if solubility permits.[2]

  • Stepwise Addition: Do not add all boronic acid at once. Add 1.5 eq at the start, and another 0.5-1.0 eq after 2 hours.

Issue 2: "My product contains ~5% of a byproduct with Mass [M-40]."

Diagnosis: Hydrodehalogenation (IMP-A) . The mass corresponds to 3-fluoroaniline (MW ~111), which is the starting material minus the bromine atom (replaced by hydrogen).[2] This occurs when the oxidative addition complex [L₂Pd(Ar)Br] intercepts a hydride instead of the boronate.[2]

Corrective Actions:

  • Solvent Choice: Avoid alcohols (methanol, ethanol) or DMF as primary solvents, as they can act as hydride sources.[2] Switch to Toluene or 1,4-Dioxane .[1][2]

  • Increase Catalyst Load: A slow reaction allows competing side pathways to dominate.[2] Increase Pd loading or switch to a more active catalyst like Pd(P(t-Bu)₃)₂ or XPhos Pd G2 .[1][2]

Issue 3: "The reaction mixture turned black immediately, and conversion stopped."

Diagnosis: Catalyst Decomposition ("Pd Black") . The free amine (-NH₂) on the aniline substrate can coordinate to Palladium, displacing ligands and causing the catalyst to aggregate into inactive metal particles.

Corrective Actions:

  • Protect the Amine: Acetylate the aniline (to acetanilide) prior to coupling, then hydrolyze after.[2] This prevents catalyst poisoning.[2]

  • Ligand Overdose: Add excess phosphine ligand (e.g., 10 mol% PPh₃ or PCy₃) to stabilize the Pd species in solution.[2]

Optimized Experimental Protocol

Objective: Synthesis of this compound with >95% conversion and <1% Homocoupling.

Reagents:

  • 2-Bromo-5-fluoroaniline (1.0 eq)[1][2]

  • Cyclopropylboronic acid MIDA ester (1.5 eq) [Preferred for stability][2]

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)[2]

  • K₃PO₄ (3.0 eq)[2]

  • Solvent: Toluene / Water (4:1 v/v)[2]

Procedure:

  • Charge: In a reaction vial, combine the aniline (1.0 eq), boronate ester (1.5 eq), base (3.0 eq), and catalyst (5 mol%).[2]

  • Degas: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling.[2]

  • Solvent: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 90°C for 16 hours.

    • Note: If using free boronic acid, limit temp to 80°C and add reagent in two portions.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is an oil or low-melting solid.[1]

Mechanistic & Impurity Pathways (Visualization)

The following diagram illustrates the competitive pathways leading to the desired product versus the common impurities described above.

ReactionPathwaysStart2-Bromo-5-fluoroaniline(Substrate)Pd_OxAddOxidative AdditionComplex [Ar-Pd-Br]Start->Pd_OxAddPd(0) CatalystTransMetalTransmetallation[Ar-Pd-Cyclopropyl]Pd_OxAdd->TransMetalMain CycleImpAIMP-A: 3-Fluoroaniline(Hydrodehalogenation)Pd_OxAdd->ImpA+ Hydride Source(Solvent/Base)ImpBIMP-B: Homocoupling(Dimer)Pd_OxAdd->ImpB+ 2nd Ar-Pd-Br(O2 / Low Boron)BoronicCyclopropylboronicAcidBoronic->TransMetalBase / PdImpCProtodeboronation(Cyclopropane Gas)Boronic->ImpCHydrolysis(H2O / Heat)ProductThis compound(Target)TransMetal->ProductReductive Elim.

Figure 1: Catalytic cycle illustrating the divergence points for the formation of Hydrodehalogenation (IMP-A) and Homocoupling (IMP-B) side products.[1][2]

References

  • ChemicalBook. (2025).[2] Synthesis and Properties of 2-Bromo-5-fluoroaniline (CAS 1003-99-2).[1][2][3][4] Retrieved from [2]

  • Li, A. Y. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][5][6] Retrieved from

  • National Institutes of Health (NIH). (2024).[2] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][7] Retrieved from [2]

  • Organic Chemistry Portal. (2020). Suzuki Coupling: Catalysts and Mechanisms.[2][8] Retrieved from [2]

  • ChemScene. (2025). Product Data: this compound (CAS 1538364-89-4).[1][2][9] Retrieved from [2]

Technical Support Center: Optimizing Suzuki Coupling with 2-Cyclopropyl-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Cyclopropyl-5-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the unique challenges presented by this electron-rich and sterically distinct substrate.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with this compound in Suzuki coupling reactions.

Q1: Why am I seeing low yields with this compound?

Low yields with this substrate can often be attributed to a combination of its electronic properties and the specific reaction conditions.[1] The aniline moiety is electron-donating, which can affect the oxidative addition step of the catalytic cycle. Additionally, the cyclopropyl and fluoro groups introduce specific steric and electronic factors that necessitate careful optimization of the catalyst, ligand, base, and solvent system.[2]

Q2: What are the most common side reactions to watch out for?

The primary side reactions to monitor are:

  • Protodeboronation: The boronic acid or ester is replaced by a hydrogen atom. This can be minimized by using stable boronic esters (e.g., pinacol esters) and ensuring anhydrous conditions where appropriate.[1]

  • Dehalogenation: The halide on your coupling partner is replaced by a hydrogen atom. This can be caused by an inappropriate choice of catalyst or base.[1][3][4]

  • Homocoupling: Two molecules of the boronic acid coupling together. This is often exacerbated by the presence of oxygen, so it is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere.[1]

Q3: Should I use a boronic acid or a boronic ester with this aniline?

While boronic acids can be more reactive, they are also more prone to side reactions like protodeboronation and homocoupling.[3][5] For challenging substrates like this compound, it is often advisable to start with a more stable boronic ester, such as a pinacol ester.[1][3] This can improve the robustness and reproducibility of the reaction.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Product Formation

If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps in a logical sequence.

G cluster_start cluster_diagnosis Diagnostic Steps cluster_solutions Corrective Actions start Low or No Product Formation catalyst 1. Catalyst/Ligand Inactivity - Is the catalyst active? - Is the ligand appropriate for an electron-rich aniline? start->catalyst base 2. Ineffective Base - Is the base strong enough? - Is it soluble in the reaction medium? catalyst->base If catalyst/ligand are appropriate solution_catalyst Action: Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like CataCXium A Pd G3. catalyst->solution_catalyst conditions 3. Suboptimal Conditions - Is the temperature high enough? - Is the reaction time sufficient? base->conditions If base is suitable solution_base Action: Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure adequate solubility. base->solution_base reagents 4. Reagent Quality - Is the boronic ester pure? - Are solvents anhydrous and degassed? conditions->reagents If conditions are optimized solution_conditions Action: Increase temperature incrementally (e.g., 80-110 °C). Monitor reaction progress by TLC/LC-MS to determine optimal time. conditions->solution_conditions solution_reagents Action: Use a high-purity boronic ester. Use fresh, anhydrous, and thoroughly degassed solvents. reagents->solution_reagents

Caption: Troubleshooting flowchart for low product yield.

In-depth Explanation:

  • Catalyst and Ligand Selection: The Suzuki-Miyaura coupling's catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6][7][8] For electron-rich anilines, the oxidative addition step can be challenging. Utilizing bulky, electron-rich phosphine ligands can promote this step. Recent studies have shown that specialized catalysts, such as CataXCium A palladacycle, can be particularly effective for couplings with ortho-substituted anilines.[9]

  • Base Selection: The base plays a crucial role in activating the boronic acid/ester for transmetalation.[10] For this substrate, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Reaction Conditions: Temperature is a critical parameter. While some Suzuki couplings proceed at room temperature, many require heating to achieve a reasonable reaction rate.[11][12][13] It's recommended to start at a moderate temperature (e.g., 80 °C) and increase if necessary.

Issue 2: Significant Dehalogenation of the Coupling Partner

Dehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom, which consumes your starting material.[4]

  • Causality: This side reaction can be promoted by certain bases or by hydride impurities in the reaction mixture.[3] High temperatures and prolonged reaction times can also exacerbate dehalogenation.[4]

  • Identification: This byproduct can be identified by GC-MS, as it will have a molecular weight corresponding to the arene without the halogen.[4]

  • Solutions:

    • Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still allows for product formation.

    • Change the Base: If you are using a base like an alkoxide, consider switching to a carbonate or phosphate base.

    • Optimize the Ligand: The choice of ligand can influence the relative rates of productive coupling versus dehalogenation. Experiment with different phosphine ligands.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound.

Protocol 1: Standard Starting Conditions

This protocol uses commonly available reagents and serves as a good baseline for initial experiments.

ComponentAmount (1 mmol scale)Moles (mmol)Equivalents
Aryl Halide(as required)1.01.0
This compound boronic acid, pinacol ester303 mg1.21.2
Pd(dppf)Cl₂16.3 mg0.020.02
K₂CO₃276 mg2.02.0
Dioxane/Water (4:1)5 mL--

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add the aryl halide, this compound boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol employs a more advanced catalyst system that has shown high efficacy for similar challenging couplings.[9]

ComponentAmount (1 mmol scale)Moles (mmol)Equivalents
Aryl Halide(as required)1.01.0
This compound boronic acid, pinacol ester379 mg1.51.5
CataCXium A Pd G318.5 mg0.020.02
Cs₂CO₃652 mg2.02.0
2-MeTHF/Water (10:1)3.3 mL--

Step-by-Step Methodology:

  • In a glovebox, charge a reaction vial with the aryl halide, this compound boronic acid pinacol ester, CataCXium A Pd G3, and Cs₂CO₃.[14]

  • Seal the vial and remove from the glovebox.

  • Add the degassed 2-MeTHF/water solvent mixture via syringe.[9]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the work-up and purification procedure described in Protocol 1.

Mechanistic Considerations

A clear understanding of the Suzuki-Miyaura catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L₂-X Transmetalation Transmetalation Ar-Pd(II)L₂-X->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)L₂-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L₂-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L₂-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-limiting step and is influenced by the electron density of the aryl halide.[5][8]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium complex. This step is facilitated by the base.[7][10]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][8]

By understanding how each reaction component influences these steps, you can make more informed decisions to optimize your reaction for this compound.

References

  • BenchChem. (n.d.). Improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides.
  • Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.
  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

Sources

Technical Support Center: Mastering Suzuki Couplings with Cyclopropylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Protodeboronation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The incorporation of a cyclopropyl moiety is of particular interest in drug discovery due to its unique conformational and metabolic properties. However, the use of cyclopropylboronic acid in these reactions is often plagued by a significant side reaction: protodeboronation. This undesired pathway leads to the formation of cyclopropane, consuming the boronic acid and reducing the yield of the desired coupled product.

This technical support center provides a comprehensive guide to understanding and overcoming the challenge of protodeboronation in Suzuki reactions with cyclopropylboronic acid. Here, you will find in-depth explanations, practical troubleshooting advice, and detailed protocols to help you achieve high-yielding and reproducible results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with cyclopropylboronic acid?

Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki reaction, this side reaction consumes the cyclopropylboronic acid, converting it into cyclopropane, which reduces the overall yield of the desired cross-coupled product.[2] Cyclopropylboronic acid is particularly susceptible to this process, which can be catalyzed by both acid and base, as well as certain palladium complexes.[1][3]

Q2: What are the main factors that promote protodeboronation of cyclopropylboronic acid?

Several factors can accelerate the rate of protodeboronation:

  • Base: The presence of a base, which is essential for the Suzuki-Miyaura coupling, can also catalyze protodeboronation. The mechanism often involves the formation of a boronate species that then reacts with a proton source, such as water.[1]

  • Water: Water can act as a proton source in the protodeboronation reaction.[4]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.

  • Palladium Catalyst and Ligands: The palladium catalyst itself, particularly when coordinated with bulky phosphine ligands, can promote protodeboronation.[3]

  • pH: The pH of the reaction mixture can significantly influence the rate of protodeboronation.[5]

Q3: Are there more stable alternatives to cyclopropylboronic acid?

Yes, several derivatives of cyclopropylboronic acid have been developed to be more resistant to protodeboronation. These include:

  • Potassium Cyclopropyltrifluoroborate: These salts are generally more stable to air and moisture and are less prone to protodeboronation compared to the corresponding boronic acids.[2][6] They are often used in stoichiometric amounts in cross-coupling reactions.[2]

  • MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates are air- and water-stable crystalline solids.[7] The MIDA ligand protects the boronic acid from degradation and can be cleaved under mild basic conditions to release the active boronic acid in situ.[8][9] This "slow-release" strategy helps to maintain a low concentration of the reactive boronic acid, minimizing side reactions.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of cyclopropyl-coupled product with significant formation of cyclopropane (protodeboronation by-product). 1. Inappropriate Base: The base may be too strong or used in excess, promoting protodeboronation. 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation. 3. Suboptimal Ligand: Bulky electron-rich phosphine ligands can sometimes favor protodeboronation.[3] 4. Presence of Excess Water: Water can act as a proton source for protodeboronation.[4]1. Optimize the Base: Screen weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Use the minimum effective amount of base. 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Screen Ligands: Test different phosphine ligands. While bulky ligands are often effective for Suzuki couplings, a less sterically hindered ligand might be beneficial in this case. Consider ligands like P(t-Bu)₃ or PCy₃.[10] 4. Use Anhydrous Conditions (with caution): While some water is often beneficial for Suzuki reactions, minimizing its content by using anhydrous solvents and reagents can reduce protodeboronation. However, completely anhydrous conditions may require specific protocols.[11]
Inconsistent reaction yields. 1. Decomposition of Cyclopropylboronic Acid: Cyclopropylboronic acid can degrade upon storage, leading to variable effective concentrations.[2] 2. Variable Purity of Reagents: Impurities in the boronic acid or other reagents can affect the catalyst performance and lead to inconsistent results.[3]1. Use a More Stable Boron Reagent: Switch to potassium cyclopropyltrifluoroborate or a cyclopropyl MIDA boronate for improved stability and reproducibility.[2][8] 2. Ensure High Purity of Reagents: Use high-purity cyclopropylboronic acid (≥99%) to minimize impurities that could interfere with the reaction.[3] 3. Freshly Prepare or Purchase Reagents: Use freshly purchased or prepared cyclopropylboronic acid for each set of experiments.
Reaction fails to go to completion, even with extended reaction times. 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. 2. Insufficient Base: While a strong base can be detrimental, an insufficient amount of a weaker base may not effectively promote the catalytic cycle.1. Increase Catalyst Loading: A modest increase in the palladium catalyst loading may be necessary. 2. Optimize Base and Solvent System: Ensure the chosen base is sufficiently soluble and active in the reaction solvent. For example, K₃PO₄ is often used in toluene/water mixtures.[4]

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling and the competing protodeboronation pathway. Understanding this competition is key to optimizing your reaction conditions.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L_n) (R = cyclopropyl) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product BoronicAcid Cyclopropyl-B(OH)₂ Boronate [Cyclopropyl-B(OH)₃]⁻ BoronicAcid->Boronate + Base Boronate->Transmetal Required for Transmetalation Protonation Protodeboronation Boronate->Protonation Base Base (e.g., OH⁻) SideProduct Cyclopropane (Side Product) Protonation->SideProduct ProtonSource H⁺ Source (e.g., H₂O) ProtonSource->Protonation

Caption: Suzuki coupling vs. protodeboronation pathway.

Recommended Reaction Conditions to Minimize Protodeboronation

ParameterRecommended ConditionRationale
Boron Reagent Potassium cyclopropyltrifluoroborate or Cyclopropyl MIDA boronateMore stable towards protodeboronation compared to the free boronic acid.[2][8]
Base K₃PO₄ or K₂CO₃Weaker bases are generally preferred to minimize base-catalyzed protodeboronation.[4]
Solvent Toluene/water or CPME/waterA biphasic system with a controlled amount of water can be beneficial.[2][4]
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium sources.[4][10]
Ligand PCy₃ or XPhosBulky, electron-rich phosphine ligands are often effective for Suzuki couplings, but may need optimization to avoid promoting protodeboronation.[2][4]
Temperature 80-100 °CThe lowest temperature that provides a reasonable reaction rate should be used.[2]
Equivalents of Boron Reagent 1.2 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Cyclopropylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclopropylboronic acid (1.3 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%)

  • K₃PO₄ (3.0 mmol)

  • Toluene (4 mL)

  • Water (0.2 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stir bar

  • Nitrogen or Argon source

Procedure:

  • To the reaction vessel, add the aryl bromide, cyclopropylboronic acid, Pd(OAc)₂, tricyclohexylphosphine, and K₃PO₄.

  • Add the stir bar.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the desired amount of time (monitor by TLC or LC-MS). A typical reaction time is 3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation of Potassium Cyclopropyltrifluoroborate

This protocol allows for the synthesis of a more stable cyclopropylating agent.[2]

Materials:

  • Cyclopropylboronic acid (9.1 mmol)

  • Methanol (20 mL)

  • Saturated aqueous solution of KHF₂ (11.1 mL)

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • Dissolve cyclopropylboronic acid in methanol in the round-bottom flask at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the saturated aqueous KHF₂ solution dropwise to the stirring solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Remove the solvent in vacuo.

  • Dry the resulting solid under vacuum overnight. The potassium cyclopropyltrifluoroborate can then be used in Suzuki-Miyaura coupling reactions, often with modified conditions (e.g., using a base like K₂CO₃ in a solvent system such as CPME/water).[2]

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]

  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron letters, 43(39), 6987-6990.
  • Molander, G. A., & Brown, A. R. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of organic chemistry, 77(17), 7538-7547.
  • Denmark, S. E., & Thomas, A. A. (2018). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 73(15), 5891-5896.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288-325.
  • Li, C. J., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17326-17329.
  • Doucet, H., & Santelli, M. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
  • Lloyd-Jones, G. C., & Denmark, S. E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of chemical research, 45(10), 1639-1651.
  • Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1151-1165.
  • Potassium alkyltrifluoroborate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

Sources

Technical Support Center: 2-Cyclopropyl-5-fluoroaniline Reactivity Guide

[1]

Subject: Optimizing Solvent Systems for 2-Cyclopropyl-5-fluoroaniline (CAS: 212239-68-2) Ticket Type: Advanced Methodology Support Applicable For: Process Chemistry, Medicinal Chemistry, Kinetic Optimization[1][2]

Executive Summary: The "Dual Deactivation" Challenge

This compound presents a unique synthetic challenge due to Dual Deactivation :

  • Steric Shielding: The ortho-cyclopropyl group creates significant steric bulk (high percent buried volume,

    
    ), mechanically hindering the nitrogen lone pair.
    
  • Electronic Withdrawal: The C5-fluorine atom exerts an inductive electron-withdrawing effect (

    
    ), lowering the pKa of the anilinium ion and reducing the nucleophilicity of the neutral amine.
    

The Critical Insight: Solvent choice for this substrate is not just about solubility; it is about de-shielding the nucleophile . Using protic solvents (MeOH, EtOH) creates a solvation shell that effectively "cages" the already hindered amine, often halting reactivity completely.

Module 1: Solubility & Stability Profiles

User Question: My compound forms a gum in standard alcohols but precipitates in water. What is the optimal dissolution media?

Technical Guidance: This aniline is highly lipophilic. While the salt form (HCl/TFA) is water-soluble, the free base requires non-polar or polar aprotic systems.

Solvent ClassSolubility RatingSuitability for ReactionTechnical Note
Water InsolublePoor Only usable for biphasic systems or if converting to HCl salt.[1]
Alcohols (MeOH/EtOH) ModerateLow Avoid. Strong Hydrogen Bond Donors (HBD) reduce nucleophilicity via solvation shelling.
Chlorinated (DCM/DCE) ExcellentHigh Good for acylation/amide coupling at low temp.[1]
Ethers (THF/2-MeTHF) GoodHigh Excellent for organometallic steps (Grignard/Lithiation).[1]
Polar Aprotic (DMF/DMSO) ExcellentMedium Good solubility, but high boiling points make workup difficult; DMSO can cause oxidative side reactions at

C.
Hydrocarbons (Toluene) GoodBest Preferred for Pd-catalyzed couplings (Buchwald-Hartwig).[1]
Module 2: Nucleophilic Substitution (SNAr & Amide Coupling)

User Question: I am seeing <10% conversion in amide coupling using HATU in DMF/MeOH mixtures. Why?

Root Cause Analysis: You are experiencing the Solvent Cage Effect .[1] The ortho-cyclopropyl group already blocks the trajectory of incoming electrophiles. When you add MeOH, the hydroxyl protons hydrogen-bond to the nitrogen lone pair. For a sterically unhindered aniline, this is negligible. For this compound, this additional barrier renders the amine inert.

Protocol Adjustment:

  • Switch Solvent: Move to 100% DCM or THF .

  • Base Choice: Use a non-nucleophilic organic base (DIPEA or 2,6-Lutidine) rather than inorganic carbonates, which often require water/alcohol to function.

  • Catalyst: Add DMAP (10 mol%) to activate the electrophile, compensating for the aniline's sluggishness.

Visualization: The Solvation Cage Mechanism

SolventCageAnilineThis compoundProticProtic Solvent (MeOH)(H-Bond Donor)Aniline->ProticDissolved inAproticAprotic Solvent (DCM/Tol)(No H-Bonding)Aniline->AproticDissolved inCageSolvent Cage FormedN-Lone Pair BlockedProtic->CageH-BondingNakedNaked NucleophileN-Lone Pair AvailableAprotic->NakedNo InteractionReaction_SlowReaction Stalled(<10% Yield)Cage->Reaction_SlowHigh Activation EnergyReaction_FastReaction Proceeds(>85% Yield)Naked->Reaction_FastLow Activation Energy

Caption: Figure 1. Impact of solvent choice on the availability of the nitrogen lone pair.[2][3][4][5] Protic solvents effectively "deactivate" the already hindered amine.

Module 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][6]

User Question: Standard conditions (Pd(OAc)2/BINAP in Toluene) are failing. The catalyst seems to decompose.

Technical Guidance: Ortho-cyclopropyl anilines are notoriously difficult coupling partners.[1] The steric bulk prevents the amine from coordinating to the Palladium center during the transmetallation/amine coordination step.

  • Solvent: Toluene or 1,4-Dioxane are mandatory. Avoid Acetonitrile (MeCN) strictly; MeCN coordinates to Pd, competing with your bulky amine.

  • Ligand: BINAP is too rigid and creates too much steric crowding. Switch to Dialkylbiaryl phosphines (Buchwald Ligands) that are designed for hindered amines.

    • Recommendation:BrettPhos or RuPhos .[1]

  • Base: Use NaOtBu (Sodium tert-butoxide).[1][2] It is soluble in Toluene and strong enough to deprotonate the aniline, facilitating coordination.

Optimized Protocol:

  • Solvent: Anhydrous Toluene (0.2 M concentration).

  • Catalyst: Pd2(dba)3 (2 mol%).[1]

  • Ligand: BrettPhos (4-6 mol%).

  • Base: NaOtBu (1.4 equiv).[1]

  • Temp: 100°C (sealed tube).

Troubleshooting Workflow

TroubleshootingStartIssue: Low Yield in CouplingCheckSolventIs Solvent Protic? (MeOH/EtOH/H2O)Start->CheckSolventSwitchAproticSwitch to Toluene or DioxaneCheckSolvent->SwitchAproticYesCheckLigandIs Ligand Monodentate/Simple? (PPh3)CheckSolvent->CheckLigandNoSwitchAprotic->CheckLigandSwitchLigandSwitch to BrettPhos/RuPhosCheckLigand->SwitchLigandYesCheckTempTemperature < 80°C?CheckLigand->CheckTempNo (Using BINAP/DPPF)SwitchLigand->CheckTempIncreaseTempIncrease to 100-110°CCheckTemp->IncreaseTempYesSuccessProtocol OptimizedCheckTemp->SuccessNoIncreaseTemp->Success

Caption: Figure 2. Step-by-step logic for diagnosing reaction failures with this compound.

Module 4: Impurity Profiling & Side Reactions

User Question: I see a +14 mass impurity in LCMS when heating in DMF.

Analysis: This is likely N-Methylation .[1]

  • Mechanism: At high temperatures (>120°C), DMF can decompose slightly to produce dimethylamine, or act as a methyl source under specific catalytic conditions.

  • Risk Factor: The 5-Fluoro group makes the ring slightly electron-deficient, but the ortho-cyclopropyl group prevents many common side reactions. However, Defluorination (loss of -F, M-18) is a risk if using strong reducing agents (LiAlH4) or harsh Pd/C hydrogenation conditions.

Prevention:

  • Avoid heating DMF >100°C for extended periods.

  • Use DMA (Dimethylacetamide) or NMP if high boiling points are required, as they are thermally more stable than DMF.[1]

References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Establishes the necessity of specific ligand classes for sterically hindered anilines.
  • Ingoglia, B. T., et al. (2016).[1] "General Reactivity of Ortho-Substituted Anilines." Tetrahedron.

    • Context: Discusses the steric parameters ( ) of cyclopropyl groups compared to methyl/ethyl.
  • Reichardt, C. (2003).[1] "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.[1]

    • Context: Authoritative text on the "Solvation Cage" effect in nucleophilic substitutions.
  • PubChem Compound Summary. (2024). "5-Cyclopropyl-2-fluoroaniline."[6] [1]

    • Context: Verification of chemical properties and structural identifiers.[1][2][6][7]

Validation & Comparative

The Strategic Integration of Cyclopropyl and Fluoroaniline Moieties: A Comparative Guide to the Structure-Activity Relationship of 2-Cyclopropyl-5-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of specific structural motifs is a cornerstone of this process, with the goal of optimizing interactions with biological targets while minimizing off-target effects and metabolic liabilities. This guide delves into the structure-activity relationship (SAR) of 2-Cyclopropyl-5-fluoroaniline derivatives, a scaffold that elegantly combines two moieties of significant interest in drug design: the cyclopropyl group and the fluoroaniline core. By examining the individual contributions of these components and their synergistic effects, we can elucidate the principles guiding the design of potent and selective inhibitors for various therapeutic targets.

This guide will not only explore the intrinsic SAR of the this compound scaffold but also provide a comparative analysis against other established inhibitor classes, supported by experimental data and detailed protocols. The objective is to provide a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

The Power of Two: Deconstructing the this compound Scaffold

The unique properties of this compound derivatives stem from the amalgamation of the distinct characteristics of the cyclopropyl ring and the fluoroaniline moiety. Understanding these individual contributions is paramount to appreciating their combined potential in drug design.

The Cyclopropyl Group: More Than Just a Small Ring

The cyclopropyl group, a three-membered carbocycle, is far from a simple saturated ring. Its strained nature imparts unique electronic and conformational properties that can be strategically exploited in medicinal chemistry.[1]

  • Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule. This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing its affinity for the target protein.[2]

  • Metabolic Stability: The cyclopropyl group is often introduced as a bioisosteric replacement for other groups, such as a methyl or an ethyl group, to enhance metabolic stability.[3] Its resistance to oxidative metabolism can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Unique Electronic Properties: The C-C bonds of the cyclopropane ring have a higher p-character than typical alkanes, giving it some properties reminiscent of a double bond. This can influence the electronic environment of the parent molecule and its interactions with the target.

Fluoroaniline: A Privileged Scaffold in Drug Discovery

The introduction of fluorine into aromatic rings is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[4] The 5-fluoroaniline moiety, in particular, offers several advantages:

  • Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, often blocking sites of potential oxidation on the aromatic ring.[5] This can significantly improve the metabolic stability of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing the molecule's overall lipophilicity and membrane permeability.[6] Judicious placement of fluorine can optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

  • Specific Drug-Target Interactions: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity.[7]

Structure-Activity Relationship (SAR) Insights and Comparative Analysis

Case Study 1: Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The this compound scaffold can serve as a valuable core for the development of potent and selective kinase inhibitors.

Hypothetical SAR of this compound based Kinase Inhibitors:

R-Group PositionModificationExpected Impact on ActivityRationale
Aniline Nitrogen (N-H) Acylation with various moieties (e.g., pyrimidines, pyridines)Potentially significant increase in potency and selectivity.The aniline nitrogen often serves as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase. Modification at this position can fine-tune these interactions and provide vectors for exploring additional binding pockets.
Position 4 of the Aniline Ring Introduction of small, hydrogen-bonding groups (e.g., -OH, -NH2)May enhance potency.This position is often solvent-exposed, and the introduction of groups capable of forming hydrogen bonds with water or nearby residues can improve binding affinity.
Position 6 of the Aniline Ring Introduction of small alkyl or haloalkyl groupsMay improve selectivity.This position can influence the orientation of the aniline ring within the binding pocket, potentially leading to improved selectivity for the target kinase over closely related kinases.
Cyclopropyl Group Bioisosteric replacement with other small rings (e.g., cyclobutyl) or acyclic alkyl groupsLikely to decrease potency and/or metabolic stability.The unique conformational and electronic properties of the cyclopropyl group are often crucial for optimal binding and metabolic resistance.

Comparison with Existing Kinase Inhibitors:

Many successful kinase inhibitors utilize either a cyclopropyl or a fluoroaniline moiety. For instance, Cabozantinib, a potent inhibitor of c-Met and VEGFR-2, features a cyclopropanecarboxamide group.[8] The conformational constraint imposed by the cyclopropyl ring is critical for its high affinity. Similarly, numerous kinase inhibitors incorporate a fluoroaniline or related fluorinated aromatic core to enhance metabolic stability and binding interactions. The combination of both in a single scaffold like this compound offers a promising strategy to achieve both high potency and a favorable pharmacokinetic profile.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Prepare Kinase and Substrate Solutions B 2. Prepare Test Compound Serial Dilutions A->B C 3. Prepare ATP Solution B->C D 4. Add Kinase, Substrate, and Test Compound to Assay Plate C->D E 5. Initiate Reaction by Adding ATP D->E F 6. Incubate at Room Temperature E->F G 7. Stop Reaction and Add Detection Reagent F->G H 8. Incubate for Signal Development G->H I 9. Read Plate on a Suitable Plate Reader H->I J 10. Calculate Percent Inhibition I->J K 11. Determine IC50 Values J->K

Caption: A generalized workflow for a kinase inhibition assay.

Case Study 2: Factor Xa Inhibitors

Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulants. Several direct oral anticoagulants (DOACs) targeting Factor Xa are on the market, and the this compound scaffold could serve as a novel core for this class of inhibitors.

Hypothetical SAR of this compound based Factor Xa Inhibitors:

R-Group PositionModificationExpected Impact on ActivityRationale
Aniline Nitrogen (N-H) Amidation with a substituted oxazolidinone or similar heterocyclePotentially high potency.Many potent Factor Xa inhibitors, such as Rivaroxaban, feature a central oxazolidinone core that interacts with the S1 pocket of the enzyme.[9] The aniline nitrogen can be a key attachment point for such moieties.
Position 4 of the Aniline Ring Introduction of a morpholinone or other polar groupMay improve solubility and potency.The S4 pocket of Factor Xa is known to accommodate polar groups, and modifications at this position can enhance binding and improve physicochemical properties.
Cyclopropyl Group Maintaining the cyclopropyl groupCrucial for potency.In many Factor Xa inhibitors, a small, rigid group is preferred to occupy a specific hydrophobic pocket. The cyclopropyl group is well-suited for this role.

Comparison with Existing Factor Xa Inhibitors:

The development of Factor Xa inhibitors often involves the exploration of various heterocyclic systems to occupy the S1 and S4 binding pockets.[10][11] While many established inhibitors do not contain the exact this compound scaffold, the principles of targeting these pockets with appropriate functional groups remain the same. The fluoroaniline moiety can provide a metabolically stable platform, while the cyclopropyl group can effectively occupy a hydrophobic pocket, making this scaffold a viable starting point for novel Factor Xa inhibitor design.

Logical Relationship of SAR in Drug Design

G Scaffold Core Scaffold (this compound) SAR Structure-Activity Relationship (SAR) Scaffold->SAR Potency Potency SAR->Potency Selectivity Selectivity SAR->Selectivity ADME ADME Properties SAR->ADME Lead Lead Optimization Potency->Lead Selectivity->Lead ADME->Lead Candidate Drug Candidate Lead->Candidate

Caption: The central role of SAR in lead optimization.

Case Study 3: Phosphodiesterase 5 (PDE5) Inhibitors

PDE5 inhibitors are widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[12] The core structures of known PDE5 inhibitors often feature a heterocyclic system that mimics the purine ring of cGMP. The this compound scaffold could be elaborated to fit the pharmacophore requirements of PDE5 inhibition.

Hypothetical SAR of this compound based PDE5 Inhibitors:

R-Group PositionModificationExpected Impact on ActivityRationale
Aniline and adjacent positions Annulation to form a fused heterocyclic system (e.g., quinazolinone)Essential for potent PDE5 inhibition.The core of most PDE5 inhibitors is a flat, heterocyclic system that occupies the active site. The aniline ring can serve as a foundation for constructing such a system.
Position 4 of the Aniline Ring Introduction of a sulfonamide or other group capable of interacting with the "ribose pocket"Can significantly enhance potency.This region of the PDE5 active site can accommodate groups that mimic the interactions of the ribose moiety of cGMP.
Cyclopropyl Group Positioned to interact with the hydrophobic "lid" of the active siteCan contribute to potency and selectivity.The hydrophobic pocket of PDE5 can be targeted with appropriately sized and shaped hydrophobic groups like the cyclopropyl moiety.

Comparison with Existing PDE5 Inhibitors:

Marketed PDE5 inhibitors like Sildenafil and Vardenafil possess complex heterocyclic core structures. While the this compound itself is not a direct analogue, it can be a valuable starting material for the synthesis of novel heterocyclic systems that adhere to the established pharmacophore for PDE5 inhibition. The fluorine atom can enhance metabolic stability, a known issue with some earlier PDE5 inhibitors, and the cyclopropyl group can be positioned to optimize hydrophobic interactions.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to elaborate the this compound scaffold involves functionalization of the aniline nitrogen. A representative protocol for an amide coupling is provided below.

Protocol: Amide Coupling of this compound

  • Dissolution: Dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

  • Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Kinase Inhibition Assay Protocol

The following is a generalized protocol for an in vitro kinase inhibition assay using a luminescence-based ATP detection method.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare kinase, substrate, ATP, and test compound solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of a 4X kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the design of novel inhibitors for a range of therapeutic targets. The strategic combination of the conformationally rigid and metabolically stable cyclopropyl group with the advantageous physicochemical properties of the fluoroaniline moiety provides a powerful platform for lead optimization. By applying the SAR principles gleaned from related inhibitor classes, medicinal chemists can rationally design and synthesize derivatives with enhanced potency, selectivity, and drug-like properties.

Future efforts in this area should focus on the synthesis and systematic evaluation of focused libraries of this compound derivatives against various target classes. The integration of computational modeling and structural biology will be invaluable in guiding the design of next-generation compounds with superior therapeutic potential. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on this exciting endeavor.

References

  • Mansoura University. Structure activity relationship. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. (2025). ResearchGate. [Link]

  • Al-Ishaq, R. K., et al. (2019). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 24(17), 3114. [Link]

  • Foley, D. A., & De Meijere, A. (2000). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 100(9), 3581-3616. [Link]

  • Angeli, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1373. [Link]

  • Jadhav, S. A., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(22), 6934. [Link]

  • Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Sreeja, S., et al. (2021). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 39(18), 7069-7082. [Link]

  • Zheng, J., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880. [Link]

  • Wang, C., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8340-8354. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Yablokov, A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Sreeja, S., et al. (2021). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Taylor & Francis Online. [Link]

  • Nemr, M. T., et al. (2024). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Medicinal Chemistry Research, 33(5), 785-816. [Link]

  • Zheng, J., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2024). Factor Xa Inhibitors and Low Molecular Weight Heparins in Perioperative Surgical Thromboprophylaxis: A Network Meta-analysis. Current Vascular Pharmacology. [Link]

  • Tota, M., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(7), 1436-1441. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.). ResearchGate. [Link]

  • Purser, S., et al. (2008). The role of fluorine in drug design and development is expanding rapidly... ResearchGate. [Link]

  • Design of Second Generation Phosphodiesterase 5 Inhibitors. (2025). ResearchGate. [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Perzborn, E., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry, 48(17), 5422-5435. [Link]

  • Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. [Link]

  • Process for the manufacture of cyclopropylamine. (n.d.).
  • Al-Kuraishy, H. M., et al. (2023). Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. Molecules, 28(19), 6898. [Link]

  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Singh, R. P., et al. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Drug Design Org. Bioisosterism. [Link]

  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1221-1224. [Link]

  • Li, Y., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Nemr, M. T., et al. (2024). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn. [Link]

  • Puzzo, D., et al. (2017). Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition. Neurotherapeutics, 14(3), 646-660. [Link]

  • Echelon Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

Sources

A Researcher's Guide to Validating the Binding Mode of 2-Cyclopropyl-5-fluoroaniline Derivatives as 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly for central nervous system disorders, the serotonin 2C (5-HT2C) receptor has emerged as a promising therapeutic target.[1] A novel class of molecules, the 2-Cyclopropyl-5-fluoroaniline derivatives, has shown potential as selective 5-HT2C receptor agonists.[1] However, to advance these promising compounds from hits to clinical candidates, a rigorous and multi-faceted validation of their binding mode at the molecular level is paramount. This guide provides an in-depth comparison of computational and experimental methodologies to achieve this, empowering researchers to make informed decisions in their drug development pipeline.

The Critical Need for Binding Mode Validation

The precise interaction of a ligand with its target protein dictates its pharmacological effect. For this compound derivatives, understanding how they engage with the 5-HT2C receptor is crucial for several reasons:

  • Rational Optimization: A validated binding model provides a structural blueprint for designing new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Interpretation: It allows for a mechanistic understanding of why certain structural modifications enhance or diminish activity.

  • Off-Target Prediction: By understanding the key interactions, potential binding to other related receptors, which can lead to adverse effects, can be predicted and mitigated.[1]

  • Intellectual Property: A well-defined binding mode strengthens the novelty and non-obviousness of new chemical entities.

The Initial Step: Computational Prediction with Molecular Docking

Molecular docking is a powerful and widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor.[2] For novel chemotypes like the this compound derivatives, docking studies serve as the foundational step in hypothesizing a binding mode.

The "Why" Behind the Method

Molecular docking is employed early in the discovery process due to its speed and relatively low computational cost. It allows for the rapid screening of virtual libraries and the generation of initial hypotheses about ligand-receptor interactions, guiding the first rounds of chemical synthesis and biological testing.

Experimental Protocol: Molecular Docking of a this compound Derivative into the 5-HT2C Receptor
  • Receptor Preparation:

    • Obtain the 3D structure of the 5-HT2C receptor. A high-resolution experimental structure (e.g., from the Protein Data Bank, PDB ID: 6BQG) is preferred.[3]

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of known ligands or through pocket detection algorithms.

  • Ligand Preparation:

    • Generate a 3D conformation of the this compound derivative.

    • Assign appropriate atom types and charges to the ligand atoms.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding site.[4]

    • The software employs a scoring function to estimate the binding affinity for each pose, ranking the most likely binding modes.[4]

  • Analysis of Results:

    • Visually inspect the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

    • Compare the predicted binding mode with available SAR data to see if it provides a rational explanation for the observed activities of different analogs.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Receptor Structure (e.g., PDB: 6BQG) Docking Docking Program (e.g., AutoDock, Glide) Receptor->Docking Ligand Ligand Structure (this compound derivative) Ligand->Docking Poses Ranked Binding Poses Docking->Poses Interactions Key Interactions (H-bonds, hydrophobic, etc.) Poses->Interactions SAR SAR Correlation Interactions->SAR

Caption: Workflow for Molecular Docking.

The Gold Standard: Experimental Validation with Cryo-Electron Microscopy (Cryo-EM)

While molecular docking provides a valuable hypothesis, it is a prediction. To definitively validate the binding mode, high-resolution structural data is required. Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of near-atomic resolution structures of challenging targets like GPCRs.[5]

The "Why" Behind the Method

Cryo-EM provides a static snapshot of the ligand bound to the receptor, revealing the precise atomic details of the interaction. This high-resolution information is considered the "ground truth" for binding mode validation and is invaluable for structure-based drug design.

Experimental Protocol: Cryo-EM Structure Determination of a 5-HT2C-Ligand Complex
  • Protein Expression and Purification:

    • Express the human 5-HT2C receptor in a suitable system (e.g., insect or mammalian cells).

    • Purify the receptor to homogeneity using affinity chromatography.

  • Complex Formation:

    • Incubate the purified receptor with a saturating concentration of the this compound derivative.

  • Sample Preparation for Cryo-EM:

    • Apply a small volume of the protein-ligand complex solution to a cryo-EM grid.

    • Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure.

  • Data Collection:

    • Image the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

    • Collect a large dataset of 2D projection images of the randomly oriented particles.

  • Image Processing and 3D Reconstruction:

    • Use specialized software (e.g., RELION, cryoSPARC) to pick individual particles, classify them into different views, and reconstruct a 3D density map of the complex.

  • Model Building and Refinement:

    • Build an atomic model of the 5-HT2C receptor and the bound ligand into the cryo-EM density map.

    • Refine the model to optimize its fit to the experimental data.

cluster_sample Sample Preparation cluster_data Data Acquisition & Processing cluster_model Structure Determination Expression Protein Expression & Purification Complex Complex Formation Expression->Complex Vitrification Vitrification Complex->Vitrification Microscopy Cryo-EM Data Collection Vitrification->Microscopy Reconstruction 3D Reconstruction Microscopy->Reconstruction Building Model Building Reconstruction->Building Refinement Refinement & Validation Building->Refinement

Caption: Workflow for Cryo-EM Structure Determination.

Corroborating Evidence: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful biochemical technique used to probe the importance of specific amino acid residues in a protein's function, including ligand binding. By mutating residues predicted to be important for binding from docking or structural studies and observing the effect on ligand affinity, the proposed binding mode can be experimentally tested.[6]

The "Why" Behind the Method

This technique provides a functional readout of the importance of individual amino acid residues in the binding event. It serves as a crucial link between a static structural model and the dynamic process of ligand recognition. A loss of binding affinity upon mutation of a specific residue provides strong evidence for its direct involvement in the interaction.[6]

Experimental Protocol: Validation of a Binding Site Residue by Site-Directed Mutagenesis
  • Identify Key Residues:

    • Based on the molecular docking or cryo-EM data, identify amino acid residues in the 5-HT2C receptor that are predicted to form key interactions with the this compound derivative.

  • Generate Mutant Receptors:

    • Use site-directed mutagenesis to create versions of the 5-HT2C receptor where the identified residues are replaced with a non-interacting residue (e.g., alanine).

  • Express and Characterize Mutant Receptors:

    • Express the mutant receptors in a suitable cell line.

    • Confirm the expression and proper folding of the mutant receptors.

  • Binding Assays:

    • Perform radioligand binding assays to determine the binding affinity (Kd or Ki) of the this compound derivative for both the wild-type and mutant receptors.

  • Data Analysis:

    • Compare the binding affinity of the ligand for the wild-type versus the mutant receptors. A significant decrease in affinity for a mutant receptor indicates that the mutated residue is important for binding.

Quantifying the Interaction: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[7][8] It can be used to measure the association (on-rate) and dissociation (off-rate) of a ligand binding to its target protein.

The "Why" Behind the Method

SPR provides crucial quantitative data that complements the structural information from cryo-EM and the functional data from mutagenesis. It allows for the precise determination of binding affinity (KD) and can be used to rank compounds based on their binding kinetics. This information is critical for lead optimization, as both strong affinity and appropriate kinetics are often required for a successful drug.

Comparison of Methodologies

Methodology Principle Data Output Strengths Weaknesses
Molecular Docking Computational prediction of ligand binding pose and affinity.[2]Ranked binding poses, predicted binding affinity (scoring function).Fast, low cost, high-throughput.A prediction that requires experimental validation; scoring functions can be inaccurate.[9]
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure determination from vitrified samples.[5]Near-atomic resolution 3D structure of the protein-ligand complex.Provides definitive, high-resolution structural data of the binding mode.Technically challenging, requires significant expertise and resources.
Site-Directed Mutagenesis Probing the functional role of specific amino acid residues by mutation.[6]Changes in ligand binding affinity upon mutation.Provides functional validation of key interactions.Indirect method; mutations can sometimes cause global protein misfolding.
Surface Plasmon Resonance (SPR) Real-time measurement of changes in refractive index upon binding.[7][8]Binding kinetics (kon, koff), binding affinity (KD).Quantitative, real-time data on binding kinetics and affinity.Requires purified protein; can be challenging for membrane proteins.

A Synergistic Approach to Binding Mode Validation

The most robust and reliable validation of the binding mode of this compound derivatives at the 5-HT2C receptor is achieved through an integrated and synergistic approach.

Docking Molecular Docking (Hypothesis Generation) CryoEM Cryo-EM (Structural Validation) Docking->CryoEM guides Mutagenesis Site-Directed Mutagenesis (Functional Validation) Docking->Mutagenesis guides CryoEM->Mutagenesis informs ValidatedMode Validated Binding Mode & Lead Optimization CryoEM->ValidatedMode contribute to Mutagenesis->ValidatedMode contribute to SPR SPR (Quantitative Characterization) SPR->ValidatedMode contribute to

Caption: Integrated workflow for binding mode validation.

Molecular docking serves as the initial step to generate a testable hypothesis. This hypothesis then guides the design of crucial experiments. A high-resolution cryo-EM structure provides the definitive atomic details of the binding pose, which can then be further validated functionally through site-directed mutagenesis of key interacting residues. Finally, SPR can provide the quantitative kinetic and affinity data that is essential for understanding the complete picture of the ligand-receptor interaction and for driving the lead optimization process. By employing this multi-pronged strategy, researchers can build a comprehensive and validated understanding of how this compound derivatives engage the 5-HT2C receptor, paving the way for the development of novel and effective therapeutics.

References

  • Cryo-EM Structures of the 5-HT2AR with Various Psychedelic Ligands. ResearchGate. Available at: [Link].

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available at: [Link].

  • Assessment and Challenges of Ligand Docking into Comparative Models of G-Protein Coupled Receptors. PLOS One. Available at: [Link].

  • 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. PubMed Central. Available at: [Link].

  • Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor. PubMed Central. Available at: [Link].

  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. Available at: [Link].

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link].

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link].

  • 8DPF: Cryo-EM structure of the 5HT2C receptor (INI isoform) bound to lorcaserin. RCSB PDB. Available at: [Link].

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. PubMed Central. Available at: [Link].

  • Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. PubMed. Available at: [Link].

  • Assessment and Challenges of Ligand Docking into Comparative Models of G-Protein Coupled Receptors. PubMed Central. Available at: [Link].

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. MDPI. Available at: [Link].

  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. MDPI. Available at: [Link].

  • 8dpf - Cryo-EM structure of the 5HT2C receptor (INI isoform) bound to lorcaserin - Summary. RCSB PDB. Available at: [Link].

  • Identification of natural products as novel ligands for the human 5-HT2C receptor. PubMed Central. Available at: [Link].

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. Available at: [Link].

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link].

  • Plausible binding mode of agonists 1-4 (a-d) in the 5-HT2C model. The... ResearchGate. Available at: [Link].

  • NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions. PubMed. Available at: [Link].

  • Evaluating GPCR modeling and docking strategies in the era of deep learning-based protein structure prediction. National Institutes of Health. Available at: [Link].

  • NMR studies of [U-13C]cyclosporin A bound to cyclophilin: bound conformation and portions of cyclosporin involved in binding. PubMed. Available at: [Link].

  • (PDF) The Comparison of Docking Search Algorithms and Scoring Functions: An Overview and Case Studies. ResearchGate. Available at: [Link].

  • Protein-sugar interaction: Surface Plasmon Resonance (SPR) biosensor analysis (BiacoreTM technology). Glycopedia. Available at: [Link].

  • 5-Cyclopropyl-2-fluoroaniline. PubChem. Available at: [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.